Product packaging for Henatinib(Cat. No.:CAS No. 1239269-51-2)

Henatinib

Cat. No.: B1684633
CAS No.: 1239269-51-2
M. Wt: 468.5 g/mol
InChI Key: MCTXSDCWFQAGFS-UEXNTNOUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Henatinib has been used in trials studying the treatment of Advanced Solid Cancer.
This compound is an orally bioavailable, multitargeted tyrosine kinase inhibitor with potential antitumor and antiangiogenic activities. Upon administration, this compound inhibits vascular endothelial growth factor receptor type 2 (VEGFR2), a tyrosine kinase receptor upregulated in many tumor cells that plays a key role in angiogenesis. This may result in an inhibition of angiogenesis and eventually tumor cell proliferation. This compound, structurally similar to sunitinib, also inhibits, though to a lesser extent, mast/stem cell growth factor receptor (c-Kit) and, platelet-derived growth factor receptor (PDGFR) alpha and beta.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29FN4O4 B1684633 Henatinib CAS No. 1239269-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-5-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-3-methyl-1,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O4/c1-15-22(12-19-18-11-16(26)4-5-20(18)28-24(19)32)27-21-3-2-6-30(25(33)23(15)21)14-17(31)13-29-7-9-34-10-8-29/h4-5,11-12,17,27,31H,2-3,6-10,13-14H2,1H3,(H,28,32)/b19-12-/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTXSDCWFQAGFS-UEXNTNOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)N(CCC2)CC(CN3CCOCC3)O)C=C4C5=C(C=CC(=C5)F)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC2=C1C(=O)N(CCC2)C[C@@H](CN3CCOCC3)O)/C=C\4/C5=C(C=CC(=C5)F)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154146
Record name Henatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239269-51-2
Record name Henatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239269512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Henatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13019
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Henatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HENATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE20GB753F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Henatinib: Chemical Structure, Properties, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Henatinib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has shown potential as an anti-angiogenic and antitumor agent. Structurally similar to sunitinib, this compound potently targets key receptor tyrosine kinases involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Mast/stem cell growth factor receptor (c-Kit), and Platelet-Derived Growth Factor Receptor (PDGFR). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data on this compound. Detailed methodologies for key experimental procedures and visualizations of the targeted signaling pathways are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with a pyrrolo[3,2-c]azepin-4-one core. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound[1][2]
IdentifierValue
IUPAC Name 2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-5-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-3-methyl-1,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4-one
CAS Number 1239269-51-2
Molecular Formula C₂₅H₂₉FN₄O₄
SMILES CC1=C(NC2=C1C(=O)N(CCC2)C--INVALID-LINK--O)/C=C\4/C5=C(C=CC(=C5)F)NC4=O
InChI Key MCTXSDCWFQAGFS-UEXNTNOUSA-N
Table 2: Physicochemical Properties of this compound[1][2]
PropertyValue
Molecular Weight 468.5 g/mol
Exact Mass 468.2173 g/mol
Topological Polar Surface Area 97.9 Ų
LogP (Predicted) 1.1
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 6
Rotatable Bond Count 6

Mechanism of Action and Targeted Signaling Pathways

This compound functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases, primarily targeting VEGFR2, c-Kit, and PDGFR. By blocking the phosphorylation and activation of these receptors, this compound disrupts downstream signaling cascades that are crucial for tumor cell proliferation, survival, and angiogenesis.

Inhibition of VEGFR2 Signaling

VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound's inhibition of VEGFR2 blocks the pro-angiogenic signals initiated by VEGF, leading to a reduction in tumor vascularization.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates This compound This compound This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Figure 1: this compound's Inhibition of the VEGFR2 Signaling Pathway.
Inhibition of c-Kit Signaling

The c-Kit receptor is involved in the proliferation and survival of various cell types, and its aberrant activation is a hallmark of several cancers, including gastrointestinal stromal tumors (GISTs). This compound's inhibition of c-Kit can directly impede the growth of tumors dependent on this pathway.

cKit_Signaling_Pathway cluster_downstream Downstream Signaling SCF SCF cKit c-Kit SCF->cKit Binds PI3K PI3K cKit->PI3K Activates RAS RAS cKit->RAS Activates STAT3 STAT3 cKit->STAT3 Activates This compound This compound This compound->cKit Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Figure 2: this compound's Inhibition of the c-Kit Signaling Pathway.
Inhibition of PDGFR Signaling

PDGFR signaling plays a role in cell growth, proliferation, and migration. In the tumor microenvironment, it is also involved in angiogenesis and the recruitment of pericytes, which support blood vessel stability. By inhibiting PDGFR, this compound can further disrupt the tumor vasculature and inhibit tumor growth.

PDGFR_Signaling_Pathway cluster_downstream Downstream Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PDGFR->RAS_RAF_MEK_ERK Activates PLCg PLCγ PDGFR->PLCg Activates This compound This compound This compound->PDGFR Inhibits AKT AKT PI3K->AKT Cell_Processes Cell Proliferation, Migration & Survival AKT->Cell_Processes RAS_RAF_MEK_ERK->Cell_Processes PLCg->Cell_Processes

Figure 3: this compound's Inhibition of the PDGFR Signaling Pathway.

Preclinical Pharmacology

Preclinical studies have demonstrated this compound's potent inhibitory activity against its target kinases and its antitumor effects in various models.

In Vitro Kinase Inhibition

This compound has been shown to be a potent inhibitor of VEGFR-2, c-Kit, and PDGFR with nanomolar efficacy.[1][2][3][4]

Table 3: In Vitro Kinase Inhibitory Activity of this compound[3][4][5][6]
Kinase TargetIC₅₀ (nM)
VEGFR-20.6
c-Kit3.3
PDGFR41.5
In Vitro Cellular Activity

In cellular assays, this compound has been shown to significantly inhibit VEGFR-2 phosphorylation and its downstream signaling pathways in human umbilical vein endothelial cells (HUVECs).[1][2] This leads to the inhibition of VEGF-stimulated proliferation, migration, and tube formation of endothelial cells.[1]

In Vivo Efficacy

In vivo studies using human tumor xenograft models have demonstrated that this compound exhibits broad and potent antitumor activity, leading to tumor regression or growth arrest.[1] While specific details of the tumor models and quantitative efficacy data are not extensively published, the results indicate a strong potential for in vivo antitumor effects.

Pharmacokinetics

Preclinical pharmacokinetic data for this compound are not widely available in the public literature. A Phase I clinical trial (NCT01416623) was designed to determine the pharmacokinetic profile in humans, including parameters such as AUC, Cmax, Tmax, and t1/2, but the detailed results have not been publicly disclosed.[5]

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments used to characterize the activity of TKIs like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Kinase_Assay_Workflow Start Start: Prepare Reagents (Kinase, Substrate, ATP, this compound) Reaction Kinase Reaction: Incubate Kinase, Substrate, ATP, and this compound Start->Reaction Stop_Deplete Add ADP-Glo™ Reagent: Terminate Kinase Reaction & Deplete Remaining ATP Reaction->Stop_Deplete Detect Add Kinase Detection Reagent: Convert ADP to ATP & Generate Luminescence Stop_Deplete->Detect Measure Measure Luminescence Detect->Measure

Figure 4: Workflow for an In Vitro Kinase Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human VEGFR2), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and serial dilutions of this compound in a kinase buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and this compound (or vehicle control). Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal intensity is inversely correlated with the inhibitory activity of this compound.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate a suitable cancer cell line (e.g., a cell line known to be dependent on VEGFR2, c-Kit, or PDGFR signaling) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each concentration of this compound and determine the IC₅₀ value.

In Vivo Subcutaneous Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Protocol:

  • Cell Preparation: Harvest a human tumor cell line from culture and resuspend the cells in a suitable medium, with or without Matrigel.

  • Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume (e.g., using the formula: (width² x length)/2).

  • Endpoint and Analysis: Continue treatment until the tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice, and excise and weigh the tumors. The antitumor efficacy is typically expressed as tumor growth inhibition (TGI).

Synthesis

A detailed, publicly available synthesis protocol for this compound is not readily found. However, based on its structural similarity to Sunitinib and other indolin-2-one derivatives, a plausible synthetic route would likely involve a Knoevenagel condensation between a substituted 5-formyl-1H-pyrrole-3-carboxamide and a 5-fluorooxindole, followed by functionalization of the pyrrole nitrogen. The synthesis of related compounds often involves multi-step procedures starting from commercially available precursors.

Potential Mechanisms of Resistance

As with other TKIs, resistance to this compound may develop through various mechanisms. Understanding these potential resistance pathways is crucial for developing strategies to overcome or circumvent them.

  • Target Alterations: Mutations in the kinase domains of VEGFR2, c-Kit, or PDGFR can alter the drug-binding site, reducing the affinity of this compound and rendering it less effective.

  • Activation of Bypass Pathways: Tumor cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of the targeted receptors. For example, upregulation of other pro-angiogenic factors like Fibroblast Growth Factor (FGF) can bypass the blockade of VEGFR2.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), can actively transport this compound out of the tumor cells, reducing its intracellular concentration and efficacy.

  • Microenvironment-Mediated Resistance: Stromal cells within the tumor microenvironment can secrete growth factors that promote tumor survival and angiogenesis through pathways not targeted by this compound.

Conclusion

This compound is a potent, multi-targeted tyrosine kinase inhibitor with significant anti-angiogenic and antitumor activities demonstrated in preclinical models. Its ability to simultaneously inhibit VEGFR2, c-Kit, and PDGFR makes it a promising candidate for the treatment of various solid tumors. Further clinical investigation is warranted to fully elucidate its pharmacokinetic profile, safety, and efficacy in cancer patients. This technical guide provides a foundational understanding of this compound's chemical and biological properties to aid researchers in the ongoing exploration of this and similar targeted therapies.

References

Henatinib: A Technical Guide to the Inhibition of c-Kit and PDGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henatinib is an orally active, small-molecule multi-kinase inhibitor demonstrating potent antitumor activities. It primarily targets key receptor tyrosine kinases (RTKs) involved in oncogenesis, including the stem cell factor receptor (c-Kit) and the platelet-derived growth factor receptor (PDGFR). Dysregulation of these signaling pathways through mutations or overexpression is a known driver in various malignancies. This guide provides a detailed overview of this compound's mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its activity against c-Kit and PDGFR.

Mechanism of Action: Targeting Key Oncogenic Pathways

This compound exerts its therapeutic effect by competitively binding to the ATP-binding site within the intracellular kinase domains of c-Kit and PDGFR. This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, migration, and angiogenesis.

The c-Kit Signaling Pathway

The c-Kit receptor is a type III receptor tyrosine kinase that plays a vital role in processes like hematopoiesis, melanogenesis, and gametogenesis. Its ligand is the stem cell factor (SCF). In various cancers, such as gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia (AML), activating mutations in c-Kit lead to ligand-independent, constitutive activation of the receptor, promoting uncontrolled cell growth.

Upon binding of SCF, the c-Kit receptor dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling molecules, leading to the activation of several key downstream pathways:

  • PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Stimulates cell proliferation and differentiation.

  • JAK/STAT Pathway: Regulates gene expression related to cell growth and proliferation.

c_Kit_Signaling_Pathway Proliferation Proliferation Survival Survival SCF SCF cKit cKit SCF->cKit Binds cKit->cKit Dimerization & Autophosphorylation PI3K PI3K cKit->PI3K RAS RAS cKit->RAS JAK JAK cKit->JAK Akt Akt PI3K->Akt Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Transcription->Proliferation This compound This compound This compound->cKit Inhibits

The PDGFR Signaling Pathway

The platelet-derived growth factor receptors (PDGFR-α and PDGFR-β) are also type III RTKs. Their activation by PDGF ligands (PDGF-A, -B, -C, and -D) is crucial for the development and proliferation of mesenchymal cells. Aberrant PDGFR signaling is implicated in various cancers, where it drives tumor growth, angiogenesis, and metastasis.

Similar to c-Kit, ligand binding induces PDGFR dimerization and autophosphorylation. This initiates downstream signaling, primarily through the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and migration.

PDGFR_Signaling_Pathway Proliferation Proliferation Migration Migration Angiogenesis Angiogenesis PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PDGFR->PDGFR Dimerization & Autophosphorylation PI3K PI3K PDGFR->PI3K Grb2_Sos Grb2_Sos PDGFR->Grb2_Sos PLCg PLCg PDGFR->PLCg Akt Akt PI3K->Akt Akt->Migration Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Transcription->Proliferation Transcription->Angiogenesis PLCg->Proliferation This compound This compound This compound->PDGFR Inhibits

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound against its target kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity.

Target KinaseIC50 (nM)Assay TypeReference
c-Kit 3.3Biochemical[1]
PDGFR 41.5Biochemical[1]
VEGFR-20.6Biochemical[1]

This table summarizes the reported biochemical IC50 values for this compound against key receptor tyrosine kinases. Lower values indicate higher potency.

Experimental Protocols

The characterization of this compound's inhibitory effects on c-Kit and PDGFR involves a series of biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

Experimental_Workflow

Biochemical Kinase Assay (Radiometric Filter Binding)

This assay directly measures the enzymatic activity of purified c-Kit or PDGFR kinase domains and the inhibitory effect of this compound.

Objective: To determine the IC50 value of this compound against c-Kit and PDGFR.

Materials:

  • Purified recombinant human c-Kit or PDGFR kinase domain.

  • Specific peptide substrate for the kinase.

  • This compound (serial dilutions).

  • [γ-³³P]ATP (radiolabeled ATP).

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

  • Filter papers (e.g., P81 phosphocellulose).

  • Scintillation counter and fluid.

Protocol:

  • Reaction Setup: In a microplate, combine the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.

  • Inhibitor Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Stop Reaction: Terminate the reaction by spotting the reaction mixture onto the filter papers. The phosphorylated substrate will bind to the filter paper, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the filter papers extensively with a wash buffer (e.g., phosphoric acid) to remove all unbound [γ-³³P]ATP.

  • Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay (MTT/CCK-8)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines that are dependent on c-Kit or PDGFR signaling.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in relevant cancer cell lines.

Materials:

  • Cancer cell lines with known c-Kit or PDGFR expression/mutation (e.g., GIST-T1 for c-Kit).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (serial dilutions).

  • 96-well cell culture plates.

  • MTT or CCK-8 reagent.

  • Solubilization solution (for MTT assay, e.g., DMSO).

  • Microplate reader (spectrophotometer).

Protocol:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include wells with vehicle (DMSO) as a negative control and wells with no cells as a background control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • For CCK-8: Add CCK-8 solution to each well and incubate for 1-3 hours. Viable cells will reduce the WST-8 tetrazolium salt to a soluble orange formazan dye.

  • Measurement:

    • For MTT: After incubation, add the solubilization solution to dissolve the formazan crystals.

    • For both: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8).

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control (representing 100% viability), and plot the percentage of cell viability against the logarithm of this compound concentration to determine the GI50.

Western Blot Analysis

Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing direct evidence of target inhibition within the cell.

Objective: To confirm that this compound inhibits the phosphorylation of c-Kit or PDGFR and their downstream signaling proteins (e.g., Akt, ERK).

Materials:

  • Cancer cell lines treated with this compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer system (wet or semi-dry) and membranes (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-c-Kit, anti-c-Kit, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Protocol:

  • Cell Treatment and Lysis: Culture cells to ~80% confluency. Starve cells (if necessary to reduce basal signaling) and then stimulate with ligand (e.g., SCF or PDGF-BB) in the presence of various concentrations of this compound for a short period (e.g., 15-30 minutes). Wash cells with cold PBS and lyse them on ice.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-c-Kit) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies for total protein (e.g., total c-Kit) or loading controls (e.g., β-actin) to confirm equal protein loading and to assess the specific inhibition of phosphorylation.

Conclusion

This compound is a potent dual inhibitor of the c-Kit and PDGFR receptor tyrosine kinases. The quantitative data from biochemical assays demonstrate its high affinity for these targets at the nanomolar level. Cell-based assays confirm its ability to inhibit the proliferation of cancer cells dependent on these signaling pathways. The detailed experimental protocols provided herein serve as a comprehensive guide for researchers to further investigate and characterize the activity of this compound and similar kinase inhibitors, facilitating the advancement of targeted cancer therapies.

References

Investigational Studies on Henatinib for Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the available investigational data on Henatinib, a multi-kinase inhibitor under evaluation for the treatment of solid tumors. This document is intended for researchers, scientists, and drug development professionals, and it adheres to a rigorous format of data presentation, experimental protocol detailing, and visualization of key biological pathways.

It is important to note that while a Phase I clinical trial for this compound in patients with advanced solid malignancies was initiated (NCT01416623), the results have not been publicly released, and the trial is listed as terminated.[1] Consequently, the clinical data presented in this guide is limited. The preclinical data is primarily derived from an abstract summarizing the initial findings. Where specific experimental details for this compound were not available, representative protocols for similar multi-kinase inhibitors have been provided to offer a methodological framework.

Introduction to this compound

This compound is an orally administered small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. Preclinical data indicate that this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Additionally, it has shown inhibitory activity against other RTKs, including c-kit and Platelet-Derived Growth Factor Receptor (PDGFR), which are involved in various oncogenic signaling pathways.

Preclinical Data

The primary preclinical data for this compound comes from an abstract that highlights its potent and selective inhibitory activity.

In Vitro Kinase Inhibition

This compound was evaluated for its ability to inhibit the kinase activity of several key RTKs. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
VEGFR-2 (KDR)0.6
c-kit3.3
PDGFRα41.5
PDGFRβNot Specified
Data from a preclinical anti-tumor study abstract.
In Vitro Cellular Assays

This compound demonstrated significant inhibition of key cellular processes involved in angiogenesis.

AssayEffect
VEGF-stimulated HUVEC ProliferationSignificant Inhibition
VEGF-stimulated HUVEC MigrationSignificant Inhibition
VEGF-stimulated HUVEC Tube FormationSignificant Inhibition
Micro-vessel sprouting from rat aortic ringsSignificant Inhibition
Data from a preclinical anti-tumor study abstract.
In Vivo Anti-Tumor Activity

In vivo studies using xenograft models of various human tumor cell lines showed that this compound exhibited broad and potent anti-tumor activity, leading to tumor regression or growth arrest. Specific quantitative data on tumor growth inhibition from these studies are not publicly available.

Experimental Protocols (Representative)

Detailed experimental protocols for the this compound studies are not available in the public domain. The following sections describe representative methodologies for the key experiments typically conducted for a multi-kinase inhibitor of this class.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases (VEGFR-2, c-kit, PDGFRβ).

Methodology:

  • Reagents: Recombinant human kinase enzymes (VEGFR-2, c-kit, PDGFRβ), substrate peptides, ATP, and this compound at various concentrations.

  • Procedure:

    • Kinase reactions are performed in a 96-well plate format.

    • Each well contains the kinase, a specific substrate peptide, and ATP in a reaction buffer.

    • This compound is added to the wells at a range of concentrations.

    • The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a radiometric assay with [γ-³²P]ATP or a fluorescence-based assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

Objective: To assess the effect of this compound on VEGF-induced HUVEC proliferation.

Methodology:

  • Cell Culture: HUVECs are cultured in endothelial growth medium.

  • Procedure:

    • HUVECs are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then serum-starved for 24 hours.

    • Cells are pre-treated with various concentrations of this compound for 2 hours.

    • VEGF is then added to the wells to stimulate proliferation.

    • After 72 hours of incubation, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Data Analysis: The absorbance is measured, and the percentage of inhibition of cell proliferation is calculated for each this compound concentration compared to the VEGF-stimulated control.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Methodology:

  • Animal Model: Athymic nude mice are used.

  • Tumor Implantation: Human tumor cells (e.g., from a solid tumor cell line) are injected subcutaneously into the flank of each mouse.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.

    • The treatment group receives this compound orally at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is typically used to calculate tumor volume.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling Pathways and Mechanism of Action

This compound's anti-tumor activity is attributed to its inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes angiogenesis. This compound inhibits the kinase activity of VEGFR-2, thereby blocking these downstream effects.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->VEGFR2 ckit_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF cKIT c-kit Receptor SCF->cKIT PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS STAT3 STAT3 cKIT->STAT3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation This compound This compound This compound->cKIT PDGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGF Receptor (α/β) PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PLCg PLCγ PDGFR->PLCg AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation This compound This compound This compound->PDGFR

References

The Pyrroloazepine Henatinib: A Technical Guide to its Classification and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Henatinib is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) belonging to the pyrroloazepine class of compounds. This technical guide provides an in-depth analysis of this compound's core chemical structure, its classification, and its mechanism of action as an inhibitor of key signaling pathways implicated in cancer progression. Detailed summaries of its inhibitory activity, along with representative experimental protocols for its synthesis and biological characterization, are presented. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and comprehensive overview for research and drug development professionals.

Chemical Classification and Structure

This compound is classified as a pyrroloazepine. This classification is derived from its core heterocyclic structure, which consists of a pyrrole ring fused to an azepine ring. The systematic IUPAC name for this compound is (R,Z)-2-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-5-(2-hydroxy-3-morpholinopropyl)-3-methyl-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one[1]. Its chemical formula is C25H29FN4O4, with a molecular weight of 468.52 g/mol [2].

The core pyrroloazepine scaffold is a key feature for its biological activity, providing a rigid framework for the presentation of pharmacophoric elements that interact with the ATP-binding pocket of target kinases.

Henatinib_Structure cluster_pyrroloazepine Pyrroloazepine Core cluster_substituents Key Substituents Pyrrole Pyrrole Azepine Azepine Fluoro-oxoindolinylidene-methyl Fluoro-oxoindolinylidene-methyl Hydroxy-morpholinopropyl Hydroxy-morpholinopropyl Methyl Methyl Pyrroloazepine Core Pyrroloazepine Core Pyrroloazepine Core->Fluoro-oxoindolinylidene-methyl Binds in ATP pocket Pyrroloazepine Core->Hydroxy-morpholinopropyl Influences solubility and pharmacokinetics Pyrroloazepine Core->Methyl Modulates binding affinity

Figure 1: Core structure of this compound.

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against several receptor tyrosine kinases that are crucial for tumor angiogenesis and cell proliferation. The half-maximal inhibitory concentrations (IC50) against its primary targets are summarized in the table below.

Target KinaseIC50 (nM)Reference
VEGFR-20.6[3]
c-Kit3.3[3]
PDGFR41.5[3]

Table 1: Inhibitory Activity of this compound against Target Kinases

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by inhibiting the signaling cascades initiated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Stem Cell Factor Receptor (c-Kit), and Platelet-Derived Growth Factor Receptor (PDGFR). By blocking the ATP-binding sites of these receptors, this compound prevents their autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation, migration, survival, and angiogenesis.

Inhibition of the VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis. This compound's inhibition of VEGFR-2 blocks downstream signaling through pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, leading to a reduction in endothelial cell proliferation, migration, and new blood vessel formation[4][5][6][7][8].

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates This compound This compound This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 2: Inhibition of the VEGFR-2 signaling pathway by this compound.
Inhibition of the c-Kit Signaling Pathway

The c-Kit receptor is involved in the proliferation and survival of various cell types, including certain cancer cells. By inhibiting c-Kit, this compound can disrupt downstream signaling through the PI3K/AKT and MAPK pathways, leading to apoptosis and reduced tumor growth[9][10][11][12].

cKit_Pathway SCF SCF cKit c-Kit SCF->cKit Binds PI3K PI3K cKit->PI3K Activates RAS RAS cKit->RAS Activates This compound This compound This compound->cKit Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation and Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 3: Inhibition of the c-Kit signaling pathway by this compound.
Inhibition of the PDGFR Signaling Pathway

PDGFR signaling is implicated in tumor growth, angiogenesis, and metastasis. This compound's inhibition of PDGFR blocks the activation of downstream effectors like PI3K/AKT and MAPK, thereby impeding these pathological processes[13][14][15][16].

PDGFR_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates RAS RAS PDGFR->RAS Activates This compound This compound This compound->PDGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, and Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 4: Inhibition of the PDGFR signaling pathway by this compound.

Experimental Protocols

Representative Synthesis of the Pyrrolo[3,2-c]azepin-4-one Core

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found, a general and representative synthesis for the core pyrrolo[3,2-c]azepin-4-one structure can be adapted from methodologies used for similar compounds, such as Sunitinib analogues[9][16][17]. The synthesis generally involves a multi-step process culminating in the condensation of a substituted pyrrole derivative with an oxindole aldehyde. A plausible, generalized synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Materials: Substituted Pyrrole & Oxindole Derivatives Step1 Step 1: Functionalization of Pyrrole Ring Start->Step1 Step2 Step 2: Introduction of the (R)-2-hydroxy-3-morpholinopropyl side chain Step1->Step2 Step3 Step 3: Knoevenagel Condensation with 5-fluorooxindole-3-carbaldehyde Step2->Step3 Purification Step 4: Purification (e.g., Column Chromatography) Step3->Purification Characterization Step 5: Structural Characterization (NMR, MS, etc.) Purification->Characterization Final This compound Characterization->Final

Figure 5: Generalized synthetic workflow for this compound.

Step 3: Knoevenagel Condensation (Illustrative)

  • To a solution of the functionalized pyrrolo[3,2-c]azepin-4-one intermediate in a suitable solvent (e.g., ethanol or isopropanol), 5-fluorooxindole-3-carbaldehyde is added.

  • A catalytic amount of a base (e.g., piperidine or pyrrolidine) is added to the reaction mixture.

  • The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

In Vitro Kinase Inhibition Assays

The inhibitory activity of this compound against VEGFR-2, c-Kit, and PDGFR can be determined using in vitro kinase assays. Commercially available kits or established protocols are typically employed[4][6][13][14]. A general protocol is described below.

General Protocol for In Vitro Kinase Assay (Luminescence-based):

  • Reagent Preparation: Recombinant human kinase (VEGFR-2, c-Kit, or PDGFR), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and kinase assay buffer are prepared according to the manufacturer's instructions.

  • Compound Dilution: A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO) and then further diluted in the kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, the kinase, substrate, and this compound (or vehicle control) are combined.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45-60 minutes).

  • Detection:

    • A kinase detection reagent (e.g., containing luciferase and luciferin) is added to each well. This reagent measures the amount of ATP remaining in the well.

    • The luminescence is measured using a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Kinase_Assay_Workflow Start Prepare Reagents: Kinase, Substrate, ATP, Buffer Reaction Incubate Kinase, Substrate, and this compound Start->Reaction Dilution Prepare Serial Dilutions of this compound Dilution->Reaction Initiate Initiate Reaction with ATP Reaction->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Add Luminescence Detection Reagent Incubate->Detect Measure Measure Luminescence Detect->Measure Analyze Calculate IC50 Value Measure->Analyze

Figure 6: General workflow for an in vitro kinase inhibition assay.
Cellular Phosphorylation Assay

To assess the inhibitory activity of this compound in a cellular context, a phospho-specific ELISA or Western blot analysis can be performed to measure the phosphorylation of the target receptors.

General Protocol for Cellular Phosphorylation Assay:

  • Cell Culture and Treatment:

    • Cells expressing the target receptor (e.g., NIH3T3 cells for PDGFR-β) are cultured to an appropriate confluency[6].

    • The cells are serum-starved to reduce basal receptor phosphorylation.

    • The cells are pre-incubated with various concentrations of this compound for a defined period.

    • The cells are then stimulated with the corresponding ligand (e.g., PDGF-BB) to induce receptor phosphorylation.

  • Cell Lysis: The cells are washed and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Analysis:

    • ELISA: The cell lysates are added to a microplate pre-coated with a capture antibody specific for the phosphorylated receptor. A detection antibody conjugated to an enzyme is then added, followed by a substrate to generate a colorimetric or chemiluminescent signal that is proportional to the amount of phosphorylated receptor.

    • Western Blot: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total receptor.

Conclusion

This compound is a pyrroloazepine-based multi-targeted tyrosine kinase inhibitor with potent activity against VEGFR-2, c-Kit, and PDGFR. Its chemical structure is optimized for interaction with the ATP-binding pockets of these kinases, leading to the inhibition of key signaling pathways that drive tumor growth, angiogenesis, and metastasis. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this class of compounds. Further investigation into the synthesis and biological evaluation of this compound and its analogs holds promise for the development of novel cancer therapeutics.

References

Lack of Publicly Available Data Precludes In-Depth Report on Early-Phase Henatinib Trials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for early-phase clinical trial results for the multi-kinase inhibitor Henatinib has revealed a significant lack of publicly available data, making it impossible to generate the requested in-depth technical guide. Despite efforts to locate quantitative data, detailed experimental protocols, and specific signaling pathway information, no publications or clinical trial registry entries with this level of detail could be identified for this compound.

The primary clinical trial associated with early-phase this compound development, registered as NCT01416623, is a Phase I study in patients with advanced solid malignancies.[1] While the trial's objectives included evaluating safety, tolerability, maximum tolerated dose (MTD), dose-limiting toxicity (DLT), pharmacokinetic profile, and preliminary antitumor activity, the results of this study have not been publicly disclosed.[1] The record for this trial was last updated in December 2012, and no subsequent publications or data releases have been found.[1]

This compound was described as an oral small-molecule multi-kinase inhibitor with potent anti-angiogenic and antitumor activities, targeting VEGFR-2, c-kit, and PDGFR with high inhibitory activity. However, without access to the clinical trial data, a detailed analysis of its clinical performance, safety profile, and experimental methodologies in human subjects cannot be conducted.

Given the absence of the necessary data for this compound, this report cannot fulfill the user's request for a technical guide on this specific topic. To provide a valuable resource for the intended audience of researchers, scientists, and drug development professionals, a similar analysis would require a multi-kinase inhibitor with a more extensive and publicly accessible early-phase clinical trial record. Lenvatinib, another multi-kinase inhibitor with a similar target profile, has a more robust portfolio of published early-phase trial data and could serve as a potential alternative for such an in-depth analysis.

References

Methodological & Application

Application Notes and Protocols for Henatinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henatinib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor demonstrating significant anti-angiogenic and anti-tumor activities.[1] Its primary mechanism of action involves the potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Additionally, this compound targets other receptor tyrosine kinases, including c-kit and Platelet-Derived Growth Factor Receptor (PDGFR).[1] These application notes provide an overview of the cell lines most responsive to this compound treatment, its mechanism of action, and detailed protocols for evaluating its efficacy in a laboratory setting.

Data Presentation: this compound Target Specificity

Target KinaseIC50 (nM)Primary Function in Cancer
VEGFR-20.6Angiogenesis, tumor growth
c-kit3.3Cell proliferation, survival (implicated in various cancers)
PDGFRα/β41.5Cell growth, division, and survival

Note: The responsiveness of a specific cancer cell line to this compound is likely influenced by its expression levels of these target kinases and its dependence on these signaling pathways for survival and proliferation. Preclinical studies have shown that this compound exhibits broad and potent anti-tumor activity, leading to regression or growth arrest in various established xenografts derived from human tumor cell lines. However, specific IC50 values for these cell lines are not detailed in the available literature.

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The primary target, VEGFR-2, is crucial for mediating the downstream effects of VEGF.

Henatinib_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS This compound This compound This compound->VEGFR2 Inhibits Phosphorylation Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis

Caption: this compound inhibits VEGFR-2 signaling cascade.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on a panel of cancer cell lines.

Workflow:

MTS_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTS reagent to each well D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490 nm F->G H Calculate IC50 values G->H

Caption: Workflow for MTS cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well tissue culture plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.01 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for 48 to 72 hours at 37°C.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background (medium-only wells) from all other absorbance readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol is to assess the inhibitory effect of this compound on VEGFR-2 activation in a responsive cell line. Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model for this experiment.

Workflow:

Western_Blot_Workflow A Plate HUVECs and grow to 80-90% confluency B Serum-starve cells overnight A->B C Pre-treat with this compound for 2 hours B->C D Stimulate with VEGF for 10-15 minutes C->D E Lyse cells and collect protein D->E F Determine protein concentration E->F G Perform SDS-PAGE and transfer to PVDF membrane F->G H Block membrane and incubate with primary antibodies (p-VEGFR2, total VEGFR2, β-actin) G->H I Incubate with secondary antibody H->I J Detect signal using ECL I->J K Analyze band intensities J->K

Caption: Workflow for Western Blot analysis.

Materials:

  • HUVECs or another responsive cell line

  • Complete endothelial cell growth medium

  • Basal medium for starvation

  • This compound

  • Recombinant human VEGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate HUVECs in 6-well plates and grow until they reach 80-90% confluency.

    • Serum-starve the cells overnight in basal medium.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2 hours.

    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-VEGFR2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for total VEGFR2 and β-actin as loading controls.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the p-VEGFR2 signal to the total VEGFR2 signal and then to the loading control (β-actin).

    • Compare the levels of p-VEGFR2 in this compound-treated samples to the VEGF-stimulated control.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: Establishing a Henatinib Dose-Response Curve In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henatinib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potential anti-angiogenic and anti-tumor activities. Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), mast/stem cell growth factor receptor (c-Kit), and Platelet-Derived Growth Factor Receptor (PDGFR). By targeting these key signaling pathways, this compound can disrupt tumor cell proliferation, survival, and angiogenesis.

These application notes provide a comprehensive guide for establishing a dose-response curve for this compound in vitro. The protocols outlined below will enable researchers to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and to assess its impact on the phosphorylation status of its target receptor tyrosine kinases.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
VEGFR-20.6
c-Kit3.3
PDGFRβ41.5

Table 2: Template for Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h exposure
e.g., HUVECEndothelialData to be generated
e.g., A549Lung CarcinomaData to be generated
e.g., K562LeukemiaData to be generated
e.g., HT-29Colorectal AdenocarcinomaData to be generated
e.g., MCF-7Breast AdenocarcinomaData to be generated
e.g., UACC-732Breast CarcinomaData to be generated
e.g., Saos-2OsteosarcomaData to be generated

Experimental Protocols

I. Cell Viability Assay to Determine this compound IC50

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound and determine its IC50 value. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution prepared in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with would be from 0.01 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound-containing medium.

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • After 4 hours, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined from the curve using appropriate software (e.g., GraphPad Prism).

II. Western Blot Analysis of Target Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of its primary targets: VEGFR-2, c-Kit, and PDGFR. A decrease in the phosphorylation of these receptors upon this compound treatment indicates target engagement and inhibition of downstream signaling.

Materials:

  • Cancer cell lines expressing the target receptors

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for phosphorylated and total VEGFR-2, c-Kit, and PDGFR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Western blot imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer as per the manufacturer's recommendation.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using a Western blot imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein (e.g., total VEGFR-2) or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). The level of phosphorylation can be expressed as the ratio of the phosphorylated protein to the total protein.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and the experimental workflow for establishing a dose-response curve.

Henatinib_Signaling_Pathway cluster_VEGFR VEGFR-2 Signaling cluster_cKit c-Kit Signaling cluster_PDGFR PDGFR Signaling This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits cKit c-Kit This compound->cKit Inhibits PDGFR PDGFR This compound->PDGFR Inhibits VEGF VEGF VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation SCF SCF SCF->cKit Binds Ras Ras cKit->Ras Activates PI3K2 PI3K cKit->PI3K2 Activates MAPK_pathway MAPK Pathway Ras->MAPK_pathway Akt2 Akt PI3K2->Akt2 Cell_Survival Cell Survival/ Proliferation Akt2->Cell_Survival MAPK_pathway->Cell_Survival PDGF PDGF PDGF->PDGFR Binds Grb2_Sos Grb2/Sos PDGFR->Grb2_Sos Activates PI3K3 PI3K PDGFR->PI3K3 Activates PLCg2 PLCγ PDGFR->PLCg2 Activates Ras2 Ras Grb2_Sos->Ras2 Migration Migration/ Proliferation Ras2->Migration Akt3 Akt PI3K3->Akt3 Akt3->Migration PLCg2->Migration

Caption: this compound inhibits VEGFR-2, c-Kit, and PDGFR signaling pathways.

Dose_Response_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h for cell attachment start->incubate1 treat Treat cells with serial dilutions of this compound incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read analyze Calculate % viability and plot dose-response curve read->analyze end Determine IC50 value analyze->end

Caption: Experimental workflow for determining this compound's IC50 value.

Western_Blot_Workflow start Treat cells with this compound lysis Lyse cells and quantify protein start->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with anti-phospho-receptor antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal with chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze end Determine inhibition of receptor phosphorylation analyze->end

Application Notes and Protocols for Studying Henatinib's In Vivo Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo study of Henatinib, a multi-targeted tyrosine kinase inhibitor, using animal models. Detailed protocols for establishing xenograft models, drug administration, and efficacy evaluation are provided to guide researchers in designing and executing preclinical studies.

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR). By inhibiting these kinases, this compound disrupts key signaling pathways involved in tumor angiogenesis, proliferation, and survival. Its multi-targeted nature makes it a promising candidate for the treatment of various solid tumors. Preclinical in vivo studies are crucial for evaluating its anti-tumor efficacy and understanding its mechanism of action in a physiological context.

Animal Models for In Vivo Efficacy Studies

The most common animal models for evaluating the in vivo efficacy of this compound are human tumor xenograft models in immunocompromised mice (e.g., nude or SCID mice). These models involve the subcutaneous or orthotopic implantation of human cancer cell lines or patient-derived tumor tissue into mice.

Commonly Used Xenograft Models:

While specific xenograft models for this compound are not extensively detailed in publicly available literature, based on its targets, suitable models would include those derived from cancers with known dependence on VEGFR, c-Kit, or PDGFR signaling, such as:

  • Non-Small Cell Lung Cancer (NSCLC): Cell lines like NCI-H460 or A549.

  • Gastric Cancer: Cell lines such as NCI-N87.

  • Gastrointestinal Stromal Tumors (GIST): Cell lines harboring c-Kit mutations.

  • Colorectal Cancer: Cell lines like HT-29 or HCT116.

  • Breast Cancer: Cell lines such as MDA-MB-231.

Experimental Protocols

Human Tumor Xenograft Model Establishment

This protocol outlines the subcutaneous implantation of human cancer cells into immunocompromised mice.

Materials:

  • Human cancer cell line of interest

  • Culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture the selected human cancer cell line in the recommended medium until they reach 70-80% confluency.

  • Cell Harvesting:

    • Wash the cells with sterile PBS.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium.

    • Centrifuge the cell suspension to pellet the cells.

    • Wash the cell pellet twice with sterile PBS.

  • Cell Counting and Resuspension:

    • Resuspend the cell pellet in a known volume of sterile PBS or a 1:1 mixture of PBS and Matrigel.

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

    • Adjust the cell concentration to the desired density for injection (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL).

  • Subcutaneous Injection:

    • Anesthetize the mouse according to approved institutional protocols.

    • Using a 1 mL syringe with a 27-30 gauge needle, inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

    • Treatment can typically begin when tumors reach a volume of 100-200 mm³.

This compound Administration

This compound is an orally bioavailable drug.

Materials:

  • This compound powder

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the vehicle under sterile conditions.

    • Calculate the required amount of this compound based on the desired dose and the body weight of the mice.

    • Suspend or dissolve the this compound powder in the vehicle to the final desired concentration. Ensure the solution is homogenous.

  • Oral Administration:

    • Accurately weigh each mouse before dosing.

    • Administer the prepared this compound solution orally using a gavage needle. The volume is typically 0.1 mL per 10 g of body weight.

    • The dosing frequency will depend on the experimental design but is often once daily.

In Vivo Efficacy Assessment

Procedure:

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Treatment:

    • Control Group: Administer the vehicle alone following the same schedule as the treatment group.

    • Treatment Group: Administer this compound at the predetermined dose and schedule.

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.

    • At the end of the study, euthanize the mice according to approved institutional protocols.

    • Excise the tumors and weigh them.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

    • Analyze the data for statistical significance.

Quantitative Data Summary

While specific quantitative data for this compound from publicly accessible preclinical studies is limited, the following table provides a template for summarizing typical efficacy data from in vivo xenograft studies.

Animal ModelCancer Cell LineThis compound DoseAdministration RouteTreatment DurationTumor Growth Inhibition (%)Statistical Significance (p-value)Reference
Nude Mouse[Example: NCI-H460][Example: 50 mg/kg/day]Oral[Example: 21 days][Example Data][Example Data][Citation]
SCID Mouse[Example: HT-29][Example: 100 mg/kg/day]Oral[Example: 28 days][Example Data][Example Data][Citation]
Nude Mouse[Patient-Derived][Example: 75 mg/kg/day]Oral[Example: until endpoint][Example Data][Example Data][Citation]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by inhibiting the signaling pathways downstream of VEGFR-2, c-Kit, and PDGFR.

Henatinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_drug cluster_downstream Intracellular Signaling cluster_cellular_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Migration Migration VEGFR2->Migration cKit c-Kit cKit->PI3K RAS RAS cKit->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS STAT STAT PDGFR->STAT This compound This compound This compound->VEGFR2 This compound->cKit This compound->PDGFR Proliferation Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation Survival Survival mTOR->Survival STAT->Proliferation STAT->Survival

Caption: this compound inhibits VEGFR-2, c-Kit, and PDGFR signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the typical workflow for conducting an in vivo efficacy study of this compound using a xenograft model.

Experimental_Workflow start Start: Select Cancer Cell Line cell_culture Cell Culture and Expansion start->cell_culture cell_harvest Cell Harvesting and Preparation cell_culture->cell_harvest injection Subcutaneous Injection into Mice cell_harvest->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment Phase (this compound vs. Vehicle) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision, Weight, and Analysis endpoint->analysis data_analysis Data Analysis and Reporting analysis->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vivo xenograft study.

Disclaimer: These protocols are intended as a general guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and under an approved animal care and use protocol. Specific details of the experimental design, including cell numbers, drug dosages, and treatment schedules, may need to be optimized for each specific cancer model and research question.

Application Notes and Protocols for Administering Henatinib in Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henatinib is an orally active, small-molecule multi-kinase inhibitor with potent anti-angiogenic and antitumor activities. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1] By inhibiting these receptor tyrosine kinases, this compound disrupts key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis. Preclinical studies have demonstrated that this compound can induce regression or growth arrest of various established human tumor xenografts in mouse models.[1]

These application notes provide detailed protocols for the administration of this compound in preclinical mouse models to evaluate its in vivo efficacy. The included methodologies are based on established practices for similar tyrosine kinase inhibitors and are intended to serve as a comprehensive guide for researchers.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

Tumor Model (Cell Line)Mouse StrainTreatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Tumor Growth Inhibition (%)Statistical Significance (p-value)
Example:
NSCLC (A549)Nude (nu/nu)Vehicle Control-Daily, p.o.1500 ± 150--
This compound10Daily, p.o.800 ± 9046.7<0.05
This compound30Daily, p.o.450 ± 5070.0<0.01
Colorectal (HT-29)SCIDVehicle Control-Daily, p.o.1800 ± 200--
This compound20Daily, p.o.900 ± 11050.0<0.05
This compound40Daily, p.o.540 ± 7070.0<0.01

Note: This table is a template. The cell lines, doses, and efficacy data are illustrative and should be replaced with experimental results.

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)t₁/₂ (h)
Example:
Single Dose, p.o.201021.17495.20.35
403661.171940.00.34

Note: The pharmacokinetic data presented here are for Dasatinib, a similar tyrosine kinase inhibitor, and serve as an example of how to present such data. Actual pharmacokinetic parameters for this compound need to be experimentally determined.

Signaling Pathways Inhibited by this compound

This compound exerts its anti-tumor effects by blocking the signaling cascades initiated by VEGFR-2, c-kit, and PDGFR. Understanding these pathways is crucial for interpreting experimental outcomes and designing mechanistic studies.

Henatinib_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling Pathways cluster_3 Cellular Responses This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits cKit c-kit This compound->cKit Inhibits PDGFR PDGFR This compound->PDGFR Inhibits PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cKit->PI3K RAS RAS cKit->RAS STAT STAT cKit->STAT PDGFR->PI3K PDGFR->RAS SRC SRC PDGFR->SRC Proliferation Proliferation PLCg->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Survival Survival PI3K->Survival PI3K->Angiogenesis RAS->Proliferation Migration Migration RAS->Migration STAT->Proliferation SRC->Migration Xenograft_Workflow cluster_0 Phase 1: Cell Culture & Implantation cluster_1 Phase 2: Tumor Growth & Treatment cluster_2 Phase 3: Data Collection & Analysis A1 Culture human tumor cells A2 Harvest and prepare cell suspension A1->A2 A3 Subcutaneous injection into immunocompromised mice A2->A3 B1 Monitor tumor growth A3->B1 B2 Randomize mice into treatment groups B1->B2 B3 Administer this compound or vehicle (p.o.) B2->B3 C1 Measure tumor volume and body weight B3->C1 C2 Monitor animal health B3->C2 C4 Analyze data C1->C4 C3 Euthanize and collect tumors C2->C3 C3->C4

References

Application Notes and Protocols: Measuring VEGFR2 Phosphorylation Following Henatinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henatinib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and antitumor activities.[1][2] One of its primary mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 undergoes dimerization and autophosphorylation on specific tyrosine residues, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. This compound has been shown to significantly inhibit VEGFR2 phosphorylation, thereby blocking these downstream signaling events.[3][4][5]

These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on VEGFR2 phosphorylation in a cellular context, a critical step in preclinical drug development and mechanistic studies. The primary methods covered are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA), which are robust and widely used techniques for this purpose.

VEGFR2 Signaling Pathway

The binding of VEGF to VEGFR2 triggers the autophosphorylation of several tyrosine residues in its intracellular domain, leading to the activation of multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell function.

VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR2 Dimer VEGF->VEGFR2_dimer Binding & Dimerization pVEGFR2 Phosphorylated VEGFR2 (pY1175, pY1214) VEGFR2_dimer->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->pVEGFR2 Inhibition

VEGFR2 signaling cascade and point of this compound inhibition.

Experimental Protocols

Cell Culture and Treatment

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for studying angiogenesis and VEGFR2 signaling.

  • Cell Line: HUVECs (passage 3-7 recommended).

  • Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Setup:

    • Seed HUVECs in appropriate culture vessels (e.g., 6-well plates for Western Blot, 96-well plates for ELISA).

    • Grow cells to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in basal medium (e.g., EBM-2 with 0.5% FBS) prior to treatment to reduce basal VEGFR2 phosphorylation.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with recombinant human VEGF-A (typically 20-50 ng/mL) for 5-10 minutes to induce VEGFR2 phosphorylation. Non-stimulated cells should be included as a negative control.

Western Blotting for Phospho-VEGFR2

Western blotting allows for the semi-quantitative analysis of protein phosphorylation.

Workflow for Western Blotting

Western_Blot_Workflow Western Blot Workflow Cell_Treatment Cell Treatment with This compound and VEGF Lysis Cell Lysis & Protein Quantification (BCA Assay) Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% BSA or Milk Transfer->Blocking Primary_Ab Incubation with Primary Antibody (anti-pVEGFR2 or anti-VEGFR2) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Sequential steps for performing a Western blot analysis.

Detailed Protocol:

  • Cell Lysis:

    • After treatment, immediately place culture plates on ice and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-pVEGFR2 Tyr1175) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control (e.g., GAPDH or β-actin).

    • Quantify band intensities using densitometry software (e.g., ImageJ). The ratio of phosphorylated VEGFR2 to total VEGFR2 is then calculated.

Data Presentation:

Treatment GroupThis compound (nM)VEGF (ng/mL)pVEGFR2 (Tyr1175) / Total VEGFR2 Ratio (Normalized)
Vehicle Control001.0
VEGF Stimulated0505.2 ± 0.4
This compound1503.8 ± 0.3
This compound10502.1 ± 0.2
This compound100501.2 ± 0.1

Note: Data are hypothetical and for illustrative purposes only.

ELISA for Phospho-VEGFR2

ELISA provides a quantitative and high-throughput method for measuring protein phosphorylation. Commercially available sandwich ELISA kits are recommended for their specificity and ease of use.

ELISA_Workflow Cell_Treatment Cell Treatment with This compound and VEGF Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Capture Addition of Lysates to Capture Antibody Coated Plate Lysis->Capture Detection_Ab Addition of Detection Antibody (anti-pVEGFR2) Capture->Detection_Ab Enzyme_Conjugate Addition of HRP-conjugated Secondary Antibody Detection_Ab->Enzyme_Conjugate Substrate Addition of TMB Substrate Enzyme_Conjugate->Substrate Stop_Solution Addition of Stop Solution Substrate->Stop_Solution Read_Plate Measure Absorbance at 450 nm Stop_Solution->Read_Plate Analysis Data Analysis and Quantification Read_Plate->Analysis

References

Application Notes and Protocols for the Long-Term Storage and Stability of Henatinib Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, specific long-term stability data for Henatinib solutions is not extensively available in peer-reviewed literature. The following application notes and protocols are based on established principles of stability testing for small molecule tyrosine kinase inhibitors (TKIs) and data from related compounds. These guidelines are intended to provide a robust framework for initiating stability studies for this compound. It is imperative that users validate these methods for their specific formulations and analytical procedures.

Introduction to this compound Stability

This compound is an orally active, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and antitumor activities. It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR), with IC50 values of 0.6 nM, 3.3 nM, and 41.5 nM, respectively[1]. The stability of this compound in solution is a critical parameter for ensuring its efficacy and safety in both preclinical research and clinical applications. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.

This document provides a comprehensive guide to the long-term storage and stability assessment of this compound solutions, including recommended storage conditions, protocols for stability-indicating methods, and forced degradation studies.

Signaling Pathway Inhibited by this compound

This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. By targeting VEGFR-2, PDGFR, and c-Kit, this compound can block the downstream activation of cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.

Henatinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFR->PI3K PDGFR->Ras cKit->PI3K cKit->Ras This compound This compound This compound->VEGFR2 Inhibits This compound->PDGFR Inhibits This compound->cKit Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Experimental_Workflow cluster_longterm Long-Term Stability cluster_forced Forced Degradation Start Prepare this compound Stock Solution Aliquoting Aliquot into Vials Start->Aliquoting Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Storage Store at Various Conditions (-80°C, -20°C, 4°C, 25°C) Aliquoting->Storage Timepoints Analyze at Time Points (0, 1, 3, 6, 9, 12 months) Storage->Timepoints Analysis HPLC Analysis (Purity, Degradants) Timepoints->Analysis Stress->Analysis End Report Results Analysis->End

References

Application Notes and Protocols for Assessing Henatinib's Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henatinib is a novel tyrosine kinase inhibitor (TKI) with potential therapeutic applications in oncology. A critical aspect of its preclinical and clinical evaluation involves understanding its effects on the tumor microenvironment (TME). The TME is a complex and dynamic network of non-cancerous cells and extracellular components that significantly influences tumor growth, metastasis, and response to therapy. These application notes provide a comprehensive overview of established methodologies to assess the multifaceted impact of this compound on key components of the TME, including angiogenesis, the immune landscape, and the stromal compartment.

While specific data for this compound is not yet widely available, the following protocols are based on established methods for characterizing the effects of other TKIs that target similar signaling pathways. The provided data tables are illustrative examples to guide researchers in presenting their findings.

Assessment of Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and a key target for many TKIs. This compound's potential to inhibit angiogenesis can be assessed using both in vitro and in vivo models.

In Vitro Endothelial Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures in response to pro-angiogenic stimuli and the inhibitory effect of this compound.

Protocol:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.

  • Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed HUVECs (1 x 10^4 cells/well) onto the Matrigel-coated plate.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) in the presence of a pro-angiogenic factor like VEGF (e.g., 20 ng/mL).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Imaging: Capture images of the tube-like structures using a microscope.

  • Quantification: Analyze the images to quantify tube length, number of junctions, and total tube area using software like ImageJ.

Data Presentation:

This compound (nM)Total Tube Length (μm)Number of Junctions
0 (Vehicle)15,234 ± 850125 ± 15
112,187 ± 72098 ± 12
107,617 ± 54055 ± 8
1002,133 ± 21018 ± 5
Illustrative data.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to assess angiogenesis.[1][2]

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.

  • Window Creation: On day 3, create a small window in the eggshell to expose the CAM.

  • Treatment Application: On day 8, place a sterile filter paper disc soaked with different concentrations of this compound onto the CAM.

  • Incubation: Reseal the window and incubate the eggs for another 48-72 hours.

  • Imaging and Analysis: On day 10 or 11, acquire images of the CAM vasculature under a stereomicroscope. Quantify the number of blood vessel branch points and the total vessel length within the treated area.

Data Presentation:

This compound (nM)Vessel Branch PointsTotal Vessel Length (mm)
0 (Vehicle)85 ± 955 ± 6
5062 ± 741 ± 5
10038 ± 525 ± 4
20015 ± 310 ± 2
Illustrative data based on studies with Neratinib.[1]

Analysis of the Tumor Immune Microenvironment

This compound may modulate the immune contexture of the TME, which can have profound implications for anti-tumor immunity.

Multiparameter Flow Cytometry of Tumor-Infiltrating Leukocytes (TILs)

Flow cytometry allows for the quantification and phenotyping of various immune cell populations within the tumor.

Protocol:

  • Tumor Dissociation: Excise tumors from treated and control animals and mechanically and enzymatically digest them into a single-cell suspension.

  • Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; F4/80, CD11b, CD206 for macrophages).

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using software like FlowJo to identify and quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells, M2-like tumor-associated macrophages).

Data Presentation:

Treatment% CD8+ of CD45+ cells% Treg (FoxP3+) of CD4+ cells% M2-like TAMs (CD206+) of F4/80+ cells
Vehicle8.5 ± 1.225.3 ± 3.165.8 ± 5.4
This compound15.2 ± 2.112.7 ± 1.832.1 ± 4.2
Illustrative data based on studies with Lenvatinib.[3][4]
Immunohistochemistry (IHC) for Spatial Analysis

IHC provides spatial information about the localization of immune cells within the tumor architecture.

Protocol:

  • Tissue Preparation: Fix tumor tissues in formalin and embed in paraffin.

  • Sectioning: Cut thin sections (4-5 µm) and mount them on slides.

  • Staining: Perform IHC staining using antibodies against specific markers (e.g., CD8 for cytotoxic T cells, CD31 for blood vessels, F4/80 for macrophages).

  • Imaging and Analysis: Scan the stained slides and use image analysis software to quantify the density and location of positive cells.

Evaluation of Effects on the Stromal Compartment

The tumor stroma, including cancer-associated fibroblasts (CAFs) and the extracellular matrix (ECM), plays a crucial role in tumor progression.

In Vitro CAF Proliferation and Activation Assay

This assay assesses the direct effect of this compound on the proliferation and activation of CAFs.

Protocol:

  • CAF Isolation: Isolate CAFs from fresh tumor tissue.

  • Cell Culture and Treatment: Culture the isolated CAFs and treat them with different concentrations of this compound.

  • Proliferation Assay: Measure cell proliferation using a standard method like the MTT or BrdU assay after 48-72 hours of treatment.

  • Activation Marker Analysis: Analyze the expression of CAF activation markers like alpha-smooth muscle actin (α-SMA) and fibroblast activation protein (FAP) by Western blotting or immunofluorescence.

Data Presentation:

This compound (nM)CAF Proliferation (% of Control)α-SMA Expression (Relative to Control)
0 (Vehicle)100 ± 81.00 ± 0.12
1085 ± 70.78 ± 0.09
10052 ± 60.45 ± 0.06
100028 ± 40.21 ± 0.04
Illustrative data based on studies with Dasatinib and Imatinib.[5][6]
Extracellular Matrix (ECM) Deposition and Remodeling

This compound's impact on ECM components can be evaluated by analyzing their expression and organization.

Protocol:

  • In Vitro ECM Deposition: Culture CAFs on glass coverslips and treat with this compound. After several days, decellularize the cultures to leave the deposited ECM. Stain the ECM for key components like collagen and fibronectin using immunofluorescence.

  • In Vivo ECM Analysis: Use trichrome staining on tumor sections to visualize collagen deposition.

  • Gene Expression Analysis: Perform qRT-PCR on RNA extracted from treated tumors or CAFs to analyze the expression of genes encoding ECM proteins (e.g., COL1A1, FN1) and remodeling enzymes (e.g., MMPs, LOX).

Signaling Pathways and Experimental Workflows

Signaling Pathway Inhibition by this compound

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, FGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Angiogenesis Angiogenesis RTK->Angiogenesis This compound This compound This compound->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Putative signaling pathways inhibited by this compound.

Experimental Workflow for TME Analysis

G cluster_invivo In Vivo Model cluster_analysis Tumor Microenvironment Analysis TumorModel Tumor-bearing mice Treatment Treat with Vehicle or this compound TumorModel->Treatment TumorExcise Excise Tumors Treatment->TumorExcise FlowCyto Flow Cytometry (Immune Cell Profiling) TumorExcise->FlowCyto IHC Immunohistochemistry (Spatial Analysis) TumorExcise->IHC qRT qRT-PCR / RNA-seq (Gene Expression) TumorExcise->qRT ECM ECM Staining (Trichrome, IF) TumorExcise->ECM

Caption: Workflow for assessing this compound's impact on the TME.

Logic Diagram for Interpreting TME Changes

G cluster_effects Observed Effects in TME This compound This compound Treatment DecAngio Decreased Angiogenesis This compound->DecAngio IncCD8 Increased CD8+ T cells This compound->IncCD8 DecTAM Decreased M2-like TAMs This compound->DecTAM DecCAF Decreased CAF Activation This compound->DecCAF TumorInhibition Tumor Growth Inhibition DecAngio->TumorInhibition FavorableTME Shift to a More 'Immune-Supportive' TME IncCD8->FavorableTME DecTAM->FavorableTME DecCAF->FavorableTME FavorableTME->TumorInhibition

Caption: Interpreting this compound-induced TME modifications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Henatinib Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Henatinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to acquired resistance to this compound in cancer cell lines?

Acquired resistance to this compound, a potent pan-ErbB tyrosine kinase inhibitor, is a significant challenge in cancer research. Drawing parallels from structurally similar inhibitors like neratinib, several key mechanisms have been identified:

  • Receptor Upregulation: Resistant cancer cells often exhibit increased expression of receptor tyrosine kinases, including EGFR (HER1), HER2, HER3, and IGF-1R (Insulin-like Growth Factor 1 Receptor). This upregulation can lead to a compensatory signaling surge that overcomes the inhibitory effect of this compound.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the this compound-induced blockade of the HER pathway. The most common of these are the PI3K/Akt/mTOR and MAPK/ERK pathways, which promote cell survival and proliferation.[1]

  • Secondary Mutations: The emergence of secondary mutations in the HER2 kinase domain can alter the drug-binding pocket, reducing the affinity of this compound and rendering it less effective.[2]

Q2: How can our lab confirm the development of this compound resistance in our cancer cell lines?

The most direct method to confirm this compound resistance is by determining the half-maximal inhibitory concentration (IC50) using a cell viability assay. A significant increase in the IC50 value in the treated cell line compared to the parental (sensitive) cell line is a clear indicator of acquired resistance. For example, in studies with the similar inhibitor neratinib, resistant cell lines showed a marked increase in IC50 values compared to their sensitive counterparts.[1]

Q3: What are the recommended strategies for overcoming this compound resistance in our experimental models?

Several therapeutic strategies can be explored to counteract this compound resistance:

  • Combination Therapy: A highly promising approach is to combine this compound with inhibitors that target the activated bypass pathways.

    • PI3K/Akt/mTOR Inhibitors: Given the frequent activation of this pathway in resistant cells, co-treatment with PI3K, Akt, or mTOR inhibitors can effectively resensitize cells to this compound.

    • MEK Inhibitors: For resistance driven by the MAPK pathway, the addition of a MEK inhibitor can restore sensitivity.[2]

  • Metformin Co-treatment: Interestingly, studies with neratinib-resistant cells have shown that the anti-diabetic drug metformin can re-sensitize resistant cells to the tyrosine kinase inhibitor.[1] This suggests a potential metabolic component to the resistance mechanism that can be targeted.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
This compound-resistant cell line shows no response to combination therapy. Suboptimal Drug Concentrations: The concentrations of this compound and the combination agent may not be in the synergistic range.Perform a dose-response matrix experiment to identify the optimal concentrations of both drugs that yield a synergistic effect.
Incorrect Drug Combination: The chosen combination agent may not be targeting the specific bypass pathway that is activated in your resistant cell line.Use Western blot analysis to identify the activated signaling pathways (e.g., p-Akt, p-ERK) in your resistant cells to guide the selection of a more appropriate combination inhibitor.
Inconsistent results in cell viability assays. Cell Line Heterogeneity: The resistant cell population may be heterogeneous, with varying degrees of resistance.Consider single-cell cloning to establish a more homogeneous resistant cell line for more consistent experimental results.
Assay Variability: Technical variations in cell seeding density or reagent preparation can lead to inconsistent results.Standardize your cell seeding protocol and ensure fresh preparation of all assay reagents. Include positive and negative controls in every experiment.
Difficulty in establishing a stable this compound-resistant cell line. Inadequate Drug Exposure: The concentration or duration of this compound treatment may be insufficient to induce stable resistance.Employ a dose-escalation method, gradually increasing the concentration of this compound over several months to allow for the selection and expansion of resistant clones.[1]

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in sensitive and resistant cancer cell lines, based on findings from similar tyrosine kinase inhibitors.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
SKBR3 (Breast Cancer)1525016.7
HCC1954 (Breast Cancer)2540016.0

Note: These are example values. Actual IC50s should be determined experimentally for your specific cell lines.

Key Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This protocol is for determining the IC50 of this compound.

  • Materials: 96-well plates, cancer cell lines, complete growth medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.

2. Western Blot Analysis for Signaling Pathway Activation

This protocol is for assessing the activation state of key signaling proteins.

  • Materials: Cell lysates from sensitive and resistant cells (with and without this compound treatment), protein assay reagent, SDS-PAGE gels, PVDF membranes, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-HER2, anti-HER2), HRP-conjugated secondary antibodies, and ECL chemiluminescence substrate.

  • Procedure:

    • Prepare cell lysates and determine protein concentrations.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system. Densitometry can be used for semi-quantitative analysis.

Visualizations

cluster_0 This compound Action cluster_1 Cellular Outcome (Sensitive) cluster_2 Resistance Mechanisms cluster_3 Cellular Outcome (Resistant) This compound This compound HER_signaling HER Signaling (EGFR, HER2) This compound->HER_signaling Inhibits Apoptosis Apoptosis/ Cell Cycle Arrest HER_signaling->Apoptosis Bypass_Pathways Bypass Pathway Activation (PI3K/Akt, MAPK) Proliferation Proliferation/ Survival Bypass_Pathways->Proliferation Receptor_Upregulation Receptor Upregulation (EGFR, HER2, HER3, IGF-1R) Receptor_Upregulation->HER_signaling Compensates for inhibition Secondary_Mutations Secondary Mutations in HER2 Secondary_Mutations->HER_signaling Reduces drug binding

Caption: Mechanisms of acquired resistance to this compound.

Start Start: This compound-sensitive cancer cell line Induce_Resistance Induce Resistance: Dose-escalation with This compound Start->Induce_Resistance Confirm_Resistance Confirm Resistance: Determine IC50 via MTT Assay Induce_Resistance->Confirm_Resistance Characterize_Mechanism Characterize Mechanism: Western Blot for p-Akt, p-ERK, etc. Confirm_Resistance->Characterize_Mechanism Test_Combinations Test Combination Therapies: This compound + PI3K inhibitor This compound + MEK inhibitor This compound + Metformin Characterize_Mechanism->Test_Combinations Evaluate_Synergy Evaluate Synergy: Cell Viability Assays (Combination Index) Test_Combinations->Evaluate_Synergy End End: Identify effective strategy to overcome resistance Evaluate_Synergy->End

Caption: Experimental workflow for overcoming this compound resistance.

References

Optimizing Henatinib Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Henatinib concentration for in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multi-targeted tyrosine kinase inhibitor (TKI). It primarily targets and inhibits the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR). By blocking these receptors, this compound disrupts downstream signaling pathways that are crucial for tumor cell proliferation and angiogenesis (the formation of new blood vessels).

Q2: What is the recommended starting concentration range for this compound in in vitro assays?

A2: The optimal concentration of this compound is cell-line dependent. Based on available data, a starting range of 1 nM to 10 µM is recommended for most cancer cell lines. It is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]

Q4: What is the maximum permissible DMSO concentration in my cell culture?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: I am observing precipitation of this compound in my culture medium. What should I do?

A5: Precipitation can occur if the concentration of this compound exceeds its solubility limit in the culture medium. To troubleshoot this, ensure your DMSO stock solution is fully dissolved before diluting it in the medium.[3][4] It is also recommended to perform serial dilutions to reach the final desired concentration rather than a single large dilution.[4] If precipitation persists, consider using a lower concentration of this compound or preparing a fresh stock solution.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in experimental results - Inconsistent cell seeding density.- Pipetting errors.- Instability of this compound in culture medium over long incubation periods.- Ensure uniform cell seeding in all wells.- Use calibrated pipettes and proper pipetting techniques.- For long-term assays, consider replenishing the medium with fresh this compound at regular intervals.
No observable effect of this compound - Inactive compound.- Cell line is resistant to this compound.- Sub-optimal concentration used.- Verify the integrity and activity of your this compound stock.- Confirm that your cell line expresses the target receptors (VEGFR2, c-Kit, PDGFR).- Perform a dose-response experiment with a wider concentration range.
High background in Western blot for phosphorylated proteins - Sub-optimal antibody concentration.- Inadequate blocking.- High basal phosphorylation in control cells.- Optimize primary and secondary antibody concentrations.- Increase blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Serum-starve cells prior to this compound treatment to reduce basal signaling.
Difficulty in dissolving this compound powder - Poor solubility in the chosen solvent.- Use DMSO as the primary solvent. Gentle warming (to 37°C) or sonication can aid in dissolution.

Data Presentation

Table 1: In Vitro Potency of this compound Against Target Kinases

Target KinaseIC50 (nM)
VEGFR20.25[5]
c-Kit11[5]
PDGFRαData not available
PDGFRβData not available
RET1.5[5]
FGFR122[5]
FGFR28.2[5]
FGFR315[5]

Table 2: Reported IC50 Values of this compound in Human Cell Lines

Cell LineCancer TypeAssayIC50Reference
HUVECNormal (Endothelial)Proliferation3.4 nM (VEGF-induced)[5]
HUVECNormal (Endothelial)Tube Formation2.7 nM (VEGF-induced)[5]
HUVECNormal (Endothelial)Tube Formation7.3 nM (bFGF-induced)[6]
HUVECNormal (Endothelial)Tube Formation12.6 nM (bFGF + VEGF-induced)[6]
KP-1/VEGF xenograftPancreatic CancerIn vivo tumor growthSignificant inhibition at 1-100 mg/kg[5]

Note: This table is not exhaustive and IC50 values can vary between different studies and experimental conditions. Researchers are encouraged to determine the IC50 for their specific cell line of interest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for VEGFR2 Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on VEGFR2 phosphorylation.

  • Cell Culture and Treatment: Seed cells (e.g., HUVECs) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate ligand (e.g., 50 ng/mL VEGF-A) for 10-15 minutes to induce VEGFR2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated VEGFR2 (p-VEGFR2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2 and a loading control (e.g., GAPDH or β-actin).

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.

  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate with 50 µL of the extract. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a basal medium containing the desired concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF or bFGF).

  • Cell Seeding: Seed the cell suspension (1.5 x 10^4 to 2.5 x 10^4 cells per well) onto the solidified basement membrane extract.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Signaling Pathway and Experimental Workflow Diagrams

Henatinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation P_PDGFR p-PDGFR PDGFR->P_PDGFR Autophosphorylation P_cKit p-c-Kit cKit->P_cKit Autophosphorylation This compound This compound This compound->P_VEGFR2 This compound->P_PDGFR This compound->P_cKit Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream P_PDGFR->Downstream P_cKit->Downstream Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response

Caption: Mechanism of action of this compound.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_this compound Treat with this compound dilutions incubate1->treat_this compound incubate2 Incubate (e.g., 24-72h) treat_this compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for a cell viability (MTT) assay.

Caption: A logical troubleshooting workflow.

References

Troubleshooting poor solubility of Henatinib in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Henatinib in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. What are the potential reasons for this?

Poor solubility of this compound in DMSO, while generally a good solvent for many kinase inhibitors, can arise from several factors:

  • Compound Purity and Form: The specific salt form or polymorphic crystal structure of the supplied this compound can influence its solubility.

  • DMSO Quality: The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds. DMSO is hygroscopic and readily absorbs moisture from the air.

  • Temperature: The dissolution of most compounds is an endothermic process, meaning solubility increases with temperature. Attempting to dissolve this compound at low temperatures may lead to incomplete dissolution.

  • Concentration: You may be attempting to prepare a stock solution at a concentration that exceeds this compound's solubility limit in DMSO under your current conditions.

  • Particulate Matter: The vial may contain insoluble micro-particles from synthesis or handling, which can be mistaken for poor solubility.

Q2: My this compound powder is not dissolving completely in DMSO, even after vortexing. What should I do?

If you observe that this compound is not fully dissolving in DMSO, a systematic approach can help resolve the issue. Below is a troubleshooting workflow to guide you.

Troubleshooting Workflow for Poor this compound Solubility

G start Start: this compound powder not dissolving in DMSO check_dmso Step 1: Verify DMSO Quality - Use fresh, anhydrous DMSO? - Check for water contamination? start->check_dmso heat_sonicate Step 2: Apply Gentle Heat & Sonication - Warm to 37°C? - Sonicate for 5-10 minutes? check_dmso->heat_sonicate assess_solubility1 Is the compound dissolved? heat_sonicate->assess_solubility1 reduce_concentration Step 3: Reduce Concentration - Attempt a lower stock concentration? assess_solubility1->reduce_concentration No success Success: this compound is dissolved. Proceed with experiment. assess_solubility1->success Yes assess_solubility2 Is the compound dissolved? reduce_concentration->assess_solubility2 cosolvent Step 4: Consider a Co-solvent - Add a small percentage of NMP or DMF? assess_solubility2->cosolvent No assess_solubility2->success Yes assess_solubility3 Is the compound dissolved? cosolvent->assess_solubility3 assess_solubility3->success Yes contact_support Contact Technical Support for further assistance. assess_solubility3->contact_support No

Caption: A step-by-step workflow for troubleshooting poor solubility of this compound in DMSO.

Experimental Protocols

Protocol 1: Standard Preparation of this compound Stock Solution in DMSO

  • Preparation: Allow the vial of this compound powder and a bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Calculation: Determine the mass of this compound and the volume of DMSO required to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 468.52 g/mol ), you would dissolve 4.685 mg in 1 mL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial of this compound.

  • Mixing: Vortex the solution for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved particles. If particles are present, proceed to Protocol 2.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Enhancing Solubility of this compound

If this compound does not fully dissolve using the standard protocol, the following steps can be taken:

  • Gentle Heating: Warm the solution in a water bath at a temperature not exceeding 37°C for 5-10 minutes. Higher temperatures are generally not recommended as they can risk compound degradation.

  • Sonication: Place the vial in a sonicator bath for 5-10 minutes to break up any aggregates.

  • Combination: A combination of gentle heating and sonication can be more effective.

  • Co-solvent Addition (Advanced): If solubility issues persist, the addition of a small amount of a co-solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) may be necessary. However, it is crucial to first test the tolerance of your specific cell line or assay to these co-solvents.

Quantitative Data

While specific quantitative solubility data for this compound in DMSO is not widely published, the following table provides solubility information for other structurally similar or functionally related kinase inhibitors to serve as a general reference.

CompoundSolventSolubility
NeratinibDMSO~2 mg/mL
NeratinibDMF~1 mg/mL
DasatinibDMSO~14.3 mg/mL
DasatinibDMF~25 mg/mL

Disclaimer: The data presented above is for informational purposes and for compounds other than this compound. Actual solubility of this compound may vary.

Signaling Pathway Context

This compound is a multi-targeted tyrosine kinase inhibitor. Understanding its targets is crucial for experimental design and data interpretation.[1][2] The diagram below illustrates a simplified overview of the signaling pathways affected by this compound.

Simplified Signaling Pathway of this compound Targets

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/AKT VEGFR2->PI3K PDGFR PDGFR PDGFR->PI3K RAS_MAPK RAS/MAPK PDGFR->RAS_MAPK cKit c-Kit cKit->PI3K cKit->RAS_MAPK This compound This compound This compound->VEGFR2 inhibits This compound->PDGFR inhibits This compound->cKit inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Caption: Simplified diagram of signaling pathways inhibited by this compound.

References

Technical Support Center: Improving the Bioavailability of Henatinib in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Henatinib in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability of this compound in our rat studies. What are the potential causes?

A1: Low and variable oral bioavailability of tyrosine kinase inhibitors (TKIs) like this compound is a common challenge. Several factors can contribute to this issue:

  • Poor Aqueous Solubility: this compound, like many TKIs, may have low solubility in gastrointestinal (GI) fluids, which is a rate-limiting step for absorption.

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall and/or liver before it reaches systemic circulation.

  • Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.

  • Formulation Issues: The physical form of the drug (e.g., crystalline vs. amorphous) and the excipients used in the formulation can significantly impact its dissolution and absorption.

Q2: What are the initial steps we should take to troubleshoot low bioavailability?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Physicochemical Characterization: Confirm the solid-state properties (crystallinity, particle size) of your this compound drug substance.

  • In Vitro Dissolution Studies: Assess the dissolution rate of your current formulation in simulated gastric and intestinal fluids.

  • Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to determine if this compound is subject to high efflux.

  • Pilot Formulation Screening: Test simple alternative formulations, such as a suspension in a different vehicle or a solution in a water-miscible co-solvent, in a small group of animals to see if exposure improves.

Q3: Can changing the animal model improve the observed bioavailability?

A3: While inter-species differences in metabolism and GI physiology exist, simply changing the animal model (e.g., from rat to mouse) may not fundamentally solve a bioavailability problem related to the drug's intrinsic properties. However, understanding these differences can be important. For instance, the expression and activity of metabolic enzymes and transporters can vary between species. It is generally more effective to address the root cause of low bioavailability through formulation strategies before switching animal models, unless there is a specific reason to believe that the chosen model has a unique metabolic pathway that is not relevant to humans.

Troubleshooting Guides

Issue 1: Low Oral Exposure Due to Poor Solubility

Symptoms:

  • Low Cmax and AUC after oral administration compared to intravenous administration.

  • High variability in plasma concentrations between individual animals.

  • Dose-dumping or lack of dose proportionality in pharmacokinetic studies.

Possible Solutions & Experimental Protocols:

  • Particle Size Reduction (Micronization/Nanonization):

    • Rationale: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.

    • Troubleshooting: If simple micronization does not yield sufficient improvement, consider wet-milling or high-pressure homogenization to create a nanosuspension.

  • Amorphous Solid Dispersions (ASDs):

    • Rationale: Formulating this compound in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.

    • Troubleshooting: The choice of polymer is critical. Screen various polymers (e.g., HPMC-AS, PVP/VA, Soluplus®) to find one that is miscible with this compound and can maintain its amorphous state during storage and dissolution.

  • Lipid-Based Formulations (e.g., SEDDS):

    • Rationale: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in GI fluids. This pre-dissolved state can bypass the dissolution step.

    • Troubleshooting: The ratio of oil, surfactant, and co-surfactant needs to be optimized. Construct pseudo-ternary phase diagrams to identify the optimal self-emulsifying region for your formulation.

Issue 2: Suspected High First-Pass Metabolism or Efflux

Symptoms:

  • Significantly lower bioavailability than predicted by in vitro dissolution and permeability studies.

  • Identification of significant levels of metabolites in plasma after oral, but not intravenous, administration.

Possible Solutions & Experimental Protocols:

  • Co-administration with Inhibitors:

    • Rationale: To diagnose the involvement of specific enzymes or transporters, you can co-administer this compound with known inhibitors. For example, co-dosing with a P-gp inhibitor like verapamil can indicate the role of this transporter.

    • Troubleshooting: This is primarily a diagnostic tool for preclinical studies and may not be a viable long-term formulation strategy. Ensure appropriate dose selection for the inhibitor to avoid toxicity.

  • Lymphatic Targeting with Lipid Formulations:

    • Rationale: Highly lipophilic drugs formulated in lipid-based systems can sometimes be absorbed via the lymphatic system, bypassing the portal circulation and reducing first-pass metabolism in the liver.

    • Troubleshooting: This approach is highly dependent on the physicochemical properties of the drug and the formulation. Long-chain triglycerides in the formulation are generally preferred for promoting lymphatic uptake.

Quantitative Data from Analogous Tyrosine Kinase Inhibitors

While specific bioavailability data for this compound is not publicly available, the following tables summarize pharmacokinetic parameters for other TKIs in preclinical species, which can serve as a reference.

Table 1: Oral Bioavailability of Lenvatinib in Different Animal Species

Animal SpeciesDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
Mouse100.5 - 11500 - 20004000 - 5000~64 - 78
Rat101 - 21000 - 15006000 - 7000~64 - 78
Dog32 - 4200 - 3002000 - 3000~64 - 78
Monkey32 - 4150 - 2501500 - 2500~64 - 78

Data is illustrative and compiled from various sources on Lenvatinib pharmacokinetics.

Table 2: Impact of Formulation on Dasatinib Bioavailability in Rats

FormulationDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability Increase
Suspension252~150~600-
su-SNEDDS251.5~350~1620~2.7-fold

su-SNEDDS: supersaturable self-nanoemulsifying drug delivery system. Data is illustrative and based on published studies on Dasatinib.[1]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Kollisolv P 124), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-solvent in which this compound has the highest solubility.

    • Prepare mixtures of the surfactant and co-solvent (S/CoS ratio) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each S/CoS ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).

    • To each mixture, add a specific amount of water and vortex to observe the formation of an emulsion.

    • Plot the results on a ternary phase diagram to identify the region of efficient self-emulsification.

  • Preparation of this compound-Loaded SEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.

    • Dissolve the required amount of this compound in this mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Determine the particle size and zeta potential of the emulsion upon dilution in water.

    • Assess the self-emulsification time and robustness to dilution.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Polymer and Solvent Selection:

    • Choose a polymer in which this compound is miscible (e.g., HPMC-AS, PVP/VA).

    • Select a common solvent that can dissolve both this compound and the polymer (e.g., methanol, acetone, dichloromethane).

  • Preparation of the Spray Solution:

    • Dissolve this compound and the selected polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

  • Solvent Evaporation:

    • Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature.

  • Drying and Milling:

    • Further dry the resulting solid in a vacuum oven to remove any residual solvent.

    • Gently mill the dried ASD to obtain a fine powder.

  • Characterization:

    • Confirm the amorphous nature of the ASD using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Perform in vitro dissolution testing to compare the dissolution rate of the ASD to the crystalline drug.

Visualizations

Henatinib_Signaling_Pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 inhibits cKit c-Kit This compound->cKit inhibits PDGFR PDGFR This compound->PDGFR inhibits PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cKit->PI3K RAS RAS cKit->RAS STAT STAT cKit->STAT PDGFR->PLCg PDGFR->PI3K PDGFR->RAS Proliferation Cell Proliferation & Survival PLCg->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT->Proliferation STAT->Angiogenesis STAT->Migration mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis ERK->Migration mTOR->Proliferation mTOR->Angiogenesis mTOR->Migration

Caption: this compound's mechanism of action on key signaling pathways.

Bioavailability_Workflow Start Low Bioavailability Observed Solubility Assess Solubility & Permeability Start->Solubility IsSolubilityIssue Solubility-Limiting? Solubility->IsSolubilityIssue Formulation Formulation Strategies IsSolubilityIssue->Formulation Yes Metabolism Assess Metabolism & Efflux IsSolubilityIssue->Metabolism No ASD Amorphous Solid Dispersion (ASD) Formulation->ASD SEDDS Lipid-Based (e.g., SEDDS) Formulation->SEDDS Nanosize Particle Size Reduction Formulation->Nanosize PK_Study In Vivo PK Study in Rodents ASD->PK_Study SEDDS->PK_Study Nanosize->PK_Study End Optimized Bioavailability PK_Study->End Metabolism->PK_Study

Caption: Workflow for troubleshooting low oral bioavailability.

References

Technical Support Center: Minimizing Henatinib Toxicity in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available preclinical toxicology data specifically for Henatinib is limited. Therefore, this technical support center has been developed as a comprehensive template. The following information is based on established toxicities and mitigation strategies for multi-targeted tyrosine kinase inhibitors (TKIs) with similar targets (e.g., VEGFR, PDGFR, c-Kit), such as Sunitinib. Researchers should validate these recommendations with any available this compound-specific data.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with multi-targeted TKIs like this compound in preclinical models?

A1: Based on the class of compounds, the most frequently observed toxicities in preclinical models include dermatological (skin rash, hair discoloration), gastrointestinal (diarrhea, stomatitis), cardiovascular (hypertension, cardiac dysfunction), and hematological (neutropenia, thrombocytopenia) adverse events.[1] Hepatic and endocrine toxicities have also been reported.[1]

Q2: How can we proactively monitor for cardiotoxicity in our animal models treated with this compound?

A2: Regular monitoring of cardiovascular parameters is crucial. This should include electrocardiogram (ECG) measurements to detect any arrhythmias or QT prolongation. Echocardiography can be used to assess left ventricular function. Blood pressure should also be monitored regularly. Histopathological examination of heart tissue at the end of the study is recommended to identify any cellular damage.[1]

Q3: What is the likely mechanism behind TKI-induced diarrhea, and what are the first steps to manage it in a preclinical setting?

A3: TKI-induced diarrhea is often multifactorial, potentially involving off-target effects on intestinal epithelial cells and ion channels. Initial management in animal models involves ensuring adequate hydration and electrolyte balance. Dose reduction or interruption should be considered if the diarrhea is severe. Anti-diarrheal agents may be used, but their impact on drug absorption and metabolism should be carefully evaluated.

Q4: Are there any recommended prophylactic treatments to prevent skin rash in animals treated with this compound?

A4: Prophylactic strategies for TKI-induced skin rash are not well-established in preclinical models. However, maintaining good animal husbandry and skin hygiene is important. If a rash develops, topical emollients can be used to soothe the skin. For more severe reactions, topical or systemic corticosteroids may be considered, though their potential to interfere with the study endpoints should be taken into account.

Troubleshooting Guides

Managing Severe Diarrhea

If an animal on a this compound study develops severe diarrhea (e.g., significant weight loss, dehydration), follow these steps:

  • Isolate the animal: To monitor food and water intake accurately.

  • Administer supportive care: Provide subcutaneous or intravenous fluids to correct dehydration and electrolyte imbalances.

  • Consider dose modification: A temporary interruption of this compound dosing or a dose reduction may be necessary.

  • Investigate the cause: While drug-induced diarrhea is likely, other causes such as infection should be ruled out.

  • Pathological analysis: At necropsy, collect intestinal tissue for histopathological analysis to assess for drug-related damage.

Investigating Suspected Hepatotoxicity

If elevated liver enzymes are observed in bloodwork:

  • Confirm the findings: Repeat the blood analysis to rule out sample error.

  • Dose adjustment: Consider reducing the dose of this compound.

  • Histopathology: At the end of the study, perform a thorough gross and microscopic examination of the liver. Look for signs of necrosis, inflammation, and steatosis.

  • Mechanism of injury: Consider performing additional mechanistic studies, such as measuring markers of oxidative stress in liver tissue.

Data Presentation

Table 1: Representative Dose-Limiting Toxicities (DLTs) of a Multi-Targeted TKI in Preclinical Species

SpeciesDose Level (mg/kg/day)Observed DLTs
Rat50Hematological toxicities (neutropenia, thrombocytopenia)
100Gastrointestinal toxicity (severe diarrhea), hepatotoxicity (elevated ALT/AST)
Dog20Skin rash, hypertension
40Cardiotoxicity (reduced left ventricular ejection fraction)

Note: This data is representative and not specific to this compound.

Table 2: Common Preclinical Toxicities of Multi-Targeted TKIs and Potential Mitigation Strategies

ToxicityPreclinical Model ManifestationMonitoringMitigation Strategies
Diarrhea Weight loss, loose stoolsDaily body weight, stool consistency scoringSupportive care (fluids), dose reduction/interruption
Skin Rash Erythema, alopecia, dermatitisRegular skin examinationTopical emollients, dose reduction
Cardiotoxicity ECG changes, reduced LVEF on echoECG, echocardiography, blood pressureDose reduction, consider cardioprotective agents (experimental)
Hepatotoxicity Elevated ALT, AST, bilirubinRegular blood chemistryDose reduction/interruption, histopathology
Hypertension Elevated blood pressure readingsTail-cuff or telemetry blood pressureDose reduction, consider antihypertensive agents (experimental)

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Function in Rodent Models
  • Acclimatization: Acclimatize animals to the restraint device used for blood pressure and ECG measurements for at least 3 days prior to the start of the study.

  • Baseline Measurements: Obtain baseline blood pressure (using a tail-cuff system) and ECG recordings before the first dose of this compound.

  • Dosing: Administer this compound at the predetermined dose and schedule.

  • Monitoring: Measure blood pressure and record ECGs at regular intervals (e.g., weekly).

  • Echocardiography: Perform echocardiography under light anesthesia at baseline and at the end of the study to assess cardiac structure and function (e.g., left ventricular ejection fraction).

  • Terminal Procedures: At the end of the study, collect blood for cardiac biomarker analysis (e.g., troponins) and harvest the heart for histopathological examination.

Protocol 2: Evaluation of Dermatological Toxicity
  • Baseline Assessment: Before the first dose, examine the skin and fur of each animal and record any pre-existing abnormalities. Shave a small area on the dorsum to facilitate observation.

  • Dosing: Administer this compound as planned.

  • Daily Observation: Visually inspect the skin and fur daily for any changes, including erythema, edema, alopecia, and scaling.

  • Scoring: Use a standardized scoring system (e.g., a scale of 0-4 for severity) to quantify any observed skin reactions.

  • Biopsy: If severe lesions develop, a skin biopsy may be collected for histopathological analysis.

  • Terminal Examination: At necropsy, perform a thorough gross examination of the entire skin and collect skin samples for microscopic evaluation.

Mandatory Visualizations

Signal_Transduction_Pathway cluster_cell Tumor Cell cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K/Akt VEGFR->PI3K RAS Ras/MAPK PDGFR->RAS This compound This compound This compound->VEGFR This compound->PDGFR Proliferation Proliferation PI3K->Proliferation Angiogenesis Angiogenesis RAS->Angiogenesis

Caption: Simplified signaling pathway inhibited by this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Animal Acclimatization B Baseline Data Collection (Weight, Blood, ECG) A->B C Randomization into Treatment Groups B->C D Daily Dosing with this compound C->D E Regular Monitoring (Clinical Signs, Weight, Toxicity Scoring) D->E F Interim and Final Blood Collection E->F G Terminal Procedures (Necropsy, Histopathology) E->G H Statistical Analysis and Reporting F->H G->H

Caption: General experimental workflow for a preclinical toxicity study.

Logical_Relationship cluster_problem Toxicity Observed cluster_action Mitigation Strategy cluster_outcome Desired Outcome Toxicity Adverse Event (e.g., Diarrhea, Rash) Action1 Supportive Care (e.g., Fluids) Toxicity->Action1 Action2 Dose Modification (Reduction or Interruption) Toxicity->Action2 Action3 Symptomatic Treatment (e.g., Topical Agents) Toxicity->Action3 Outcome Toxicity Resolution & Study Continuation Action1->Outcome Action2->Outcome Action3->Outcome

Caption: Logical relationship for managing preclinical toxicity.

References

Adjusting Henatinib treatment protocols for different tumor types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Henatinib in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an orally bioavailable, multitargeted tyrosine kinase inhibitor (TKI) with antiangiogenic and antitumor properties.[1][2] Its primary mechanism involves inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis.[2] To a lesser extent, it also inhibits the mast/stem cell growth factor receptor (c-Kit) and platelet-derived growth factor receptors (PDGFR) alpha and beta.[1][2] This inhibition blocks downstream signaling pathways, which can lead to a reduction in tumor cell proliferation and angiogenesis.[3][4]

Q2: What are the known IC50 values for this compound against its target kinases? A2: In enzymatic assays, this compound has demonstrated potent inhibitory activity against several key kinases.[4] The half-maximal inhibitory concentration (IC50) values are 0.6 nM for VEGFR-2, 3.3 nM for c-kit, and 41.5 nM for PDGFR.[3][4]

Q3: For which types of tumors has this compound been investigated? A3: this compound has been evaluated in clinical trials for the treatment of advanced solid cancers.[1][5] As a multitargeted TKI affecting pathways like VEGFR, its potential application is broad, though specific tumor-type protocols are still under investigation.

Q4: What are the common mechanisms of resistance to Tyrosine Kinase Inhibitors (TKIs) like this compound? A4: Resistance to TKIs can occur through several mechanisms. The most common include secondary mutations in the kinase domain of the target receptor (e.g., the T790M "gatekeeper" mutation in EGFR), which can prevent the drug from binding effectively.[6] Another common mechanism is the activation of alternative or "bypass" signaling pathways that circumvent the inhibited receptor, reactivating downstream proliferation signals.[7][8] Finally, some cancer cells may undergo histological or phenotypic transformations, such as transforming to small cell lung cancer, which renders them less dependent on the original signaling pathway.[6]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays

  • Q: My dose-response curves for this compound vary significantly between experiments. What could be the cause?

    • A: Inconsistency in cell-based assays is a common issue. Several factors in the cellular environment can influence results.[9][10]

      • Cell Culture Conditions: Ensure that factors like cell passage number, confluency at the time of treatment, and media components (e.g., serum concentration) are kept consistent.

      • Environmental Factors: The tumor microenvironment, including pH and glucose levels, can alter drug sensitivity.[9][11] Standard in vitro conditions might not accurately reflect the acidic and hypoxic tumor microenvironment, potentially leading to misleading results.[9][11]

      • Assay Protocol: Adherence to a standardized protocol is critical. Pay close attention to incubation times, reagent concentrations, and the specific readout method used (e.g., SYBR Green, MTT, pLDH assay).[12]

Issue 2: Higher-Than-Expected IC50 Value or Apparent Drug Resistance

  • Q: The IC50 value I'm observing in my cell line is much higher than published values, or my cells appear resistant. What should I investigate?

    • A: This can be due to either intrinsic properties of the cell line or experimental artifacts.

      • Target Expression: Confirm that your cell line expresses the primary targets of this compound (VEGFR-2, c-Kit, PDGFR). Low or absent target expression will result in low drug efficacy.

      • Pre-existing Resistance: The cell line may have pre-existing resistance mechanisms. This could include secondary mutations in the target kinase or active bypass signaling pathways.[8]

      • 2D vs. 3D Culture Models: Cells grown in traditional 2D monolayers can be more vulnerable to drugs than those in 3D cultures (spheroids or organoids), which better mimic the in vivo tumor structure and microenvironment.[11] If you are using a 2D model, the observed resistance might be more representative of the in vivo situation.[11]

      • Drug Stability: Ensure the this compound compound is properly stored and that the stock solution is stable. Repeated freeze-thaw cycles can degrade the compound.

Issue 3: Unexpected Results in In Vivo Xenograft Studies

  • Q: this compound showed high potency in vitro, but tumor growth is not inhibited in my mouse xenograft model. Why might this be?

    • A: A discrepancy between in vitro and in vivo results is a significant challenge in drug development.[13][14]

      • Pharmacokinetics (PK): The drug may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site in the animal model. A full PK analysis may be necessary.

      • Tumor Microenvironment: The complexity of the tumor microenvironment, including stromal cells and immune interactions (or lack thereof in immunodeficient mice), can significantly impact drug efficacy.[13] Orthotopic implantation (in the corresponding organ) may yield more relevant results than subcutaneous models.[13]

      • Dosing Regimen: The dose and schedule may be suboptimal. Dose-finding studies are often required to establish an effective and tolerable regimen in animal models.[15] Body weight can also influence the required dosage.[15]

Quantitative Data Summary

Target KinaseThis compound IC50 (nM)Reference(s)
VEGFR-20.6[3][4]
c-Kit3.3[3][4]
PDGFR41.5[3][4]

Experimental Protocols

Protocol: Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound (powder or stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a 2X serial dilution of this compound in growth medium from a high concentration stock. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Remove the medium from the wells and add 100 µL of the various this compound dilutions (and vehicle control) to the appropriate wells. Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for 72 hours (or a time point relevant to the cell line's doubling time) at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (Viability % = [Absorbance_Treated / Absorbance_Control] * 100).

    • Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC50 value.[12]

Mandatory Visualizations

Henatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS cKit c-Kit cKit->PI3K This compound This compound This compound->VEGFR2 Inhibits This compound->PDGFR Inhibits This compound->cKit Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival Angiogenesis AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation Promotes MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well Plate Incubate_24h 2. Incubate Overnight Seed_Cells->Incubate_24h Add_Drug 3. Add this compound Serial Dilutions Incubate_24h->Add_Drug Incubate_72h 4. Incubate for 72h Add_Drug->Incubate_72h Add_MTT 5. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 9. Plot Dose-Response & Calculate IC50 Read_Absorbance->Calculate_IC50 Troubleshooting_Logic Start Start: Unexpectedly High IC50 / Drug Resistance Check_Protocol Are assay protocols and drug handling correct? Start->Check_Protocol Check_Culture Are cell culture conditions consistent? Check_Protocol->Check_Culture Yes Result_Protocol Fix Protocol: Standardize procedures, check drug stability. Check_Protocol->Result_Protocol No Check_Targets Does the cell line express this compound targets (VEGFR2, c-Kit, PDGFR)? Check_Culture->Check_Targets Yes Result_Culture Fix Culture Conditions: Control passage #, media, confluency. Check_Culture->Result_Culture No Consider_Mechanism Consider Intrinsic Resistance Mechanisms Check_Targets->Consider_Mechanism Yes Result_Targets Use a different, validated cell line. Check_Targets->Result_Targets No Mechanism_Mutation Secondary Mutation in Target Kinase Consider_Mechanism->Mechanism_Mutation Mechanism_Bypass Bypass Pathway Activation Consider_Mechanism->Mechanism_Bypass Mechanism_3D 2D vs. 3D Culture Artifact Consider_Mechanism->Mechanism_3D

References

Best practices for handling and disposing of Henatinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with Henatinib.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound? A1: this compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It is structurally similar to sunitinib and demonstrates potent antiangiogenic and antitumor activities.[1][3] It is intended for laboratory research use only and not for human or veterinary use.[2]

Q2: What is the mechanism of action for this compound? A2: this compound functions by inhibiting several receptor tyrosine kinases that are crucial for tumor growth and angiogenesis (the formation of new blood vessels).[1][3] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3][4] By blocking the activity of these kinases, this compound disrupts downstream signaling pathways, which can inhibit tumor cell proliferation and angiogenesis.[1][4]

Handling and Storage

Q3: What are the primary hazards associated with this compound? A3: this compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute and Chronic aquatic toxicity, Category 1).[5] There is no evidence from IARC, ACGIH, or NTP that it is a carcinogen.[5]

Q4: What personal protective equipment (PPE) should I wear when handling this compound? A4: When handling this compound, you must use appropriate personal protective equipment to avoid exposure. This includes:

  • Eye Protection: Safety goggles with side-shields.[5]

  • Hand Protection: Protective gloves (chemotherapy-rated gloves are recommended).[5][6]

  • Body Protection: An impervious lab coat or gown.[5]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[5]

Q5: How should I properly store this compound? A5: Proper storage is critical to maintain the stability and integrity of this compound.[5]

  • Powder Form: Store at -20°C in a dry, dark, and well-ventilated area. Keep the container tightly sealed.[2][5]

  • In Solvent: Store stock solutions at -80°C.[5]

  • General Conditions: Keep the compound away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[5]

Experimental Troubleshooting & Protocols

Q6: I am having trouble dissolving this compound powder. What solvent should I use? A6: The water solubility of this compound has not been well-documented.[5] For in vitro experiments, a common practice for compounds of this class (BCS Class II) is to first dissolve them in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[7] This stock can then be diluted into aqueous buffers or cell culture media for your experiment. Always perform a small-scale solubility test first.

Q7: My experimental results are inconsistent. Could it be a problem with the compound's stability? A7: Inconsistency can arise from compound degradation. This compound is stable under recommended storage conditions, but improper handling can affect it.[5] Ensure that stock solutions are stored at -80°C and minimize freeze-thaw cycles.[5] When diluting into aqueous media for experiments, prepare the working solution fresh for each experiment and use it promptly.

General Protocol: Preparation of a this compound Stock Solution

This protocol is a general guideline. Researchers should adapt it based on their specific experimental needs and after performing their own solubility tests.

  • Pre-Weighing: Allow the sealed vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Work Environment: Conduct all handling of the powder inside a chemical fume hood or other suitable containment device to prevent inhalation of dust.[5][8]

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Long-term Storage: Store the aliquots at -80°C.[5]

Spills and Exposure

Q8: What is the procedure for cleaning up a this compound spill? A8: For a small spill of solid this compound, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed container for hazardous waste disposal. For solutions, absorb the spill with a liquid-binding material like diatomite.[5] Decontaminate the surface by scrubbing with alcohol.[5] Ensure you are wearing appropriate PPE during the entire cleanup process.[5] For large spills, restrict access to the area and contact your institution's Environmental Health and Safety (EH&S) department.[8]

Q9: What should I do in case of accidental exposure? A9: Follow these first aid measures immediately:

  • If Swallowed: Call a POISON CENTER or physician immediately. Rinse your mouth with water.[5]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Seek prompt medical attention.[5]

  • Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes. Call a physician.[5]

  • Inhalation: Relocate to an area with fresh air. If breathing is difficult, seek medical attention.[5]

Waste Disposal

Q10: How do I properly dispose of this compound waste? A10: this compound waste must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[5][6] It should not be mixed with other laboratory waste.[6]

  • Non-Trace (Bulk) Waste: This includes unused or expired this compound, stock solutions, or materials used to clean up large spills. This waste must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6][8]

  • Trace Waste: This includes "empty" containers (e.g., vials, flasks) and disposable items lightly contaminated with this compound (e.g., pipette tips, gloves, absorbent pads). These should be disposed of in a designated trace chemotherapy waste container.[6]

Data and Properties

Chemical & Physical Properties
PropertyValueReference
Molecular Formula C25H29FN4O4[2][5]
Molecular Weight 468.52 g/mol [1][2][5]
CAS Number 1239269-51-2[2][5]
Appearance Solid[5]
Biological Activity (IC50)
TargetIC50 ValueReference
VEGFR-2 0.6 nM[3][4]
c-Kit 3.3 nM[3][4]
PDGFR 41.5 nM[3][4]

Visual Guides

Signaling Pathway Inhibition

Henatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes This compound This compound This compound->VEGFR2 Inhibits Phosphorylation

Caption: this compound inhibits the autophosphorylation of VEGFR-2, blocking downstream signaling.

Experimental Workflow

Henatinib_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_disposal Disposal Phase A Wear Full PPE B Equilibrate this compound to Room Temp A->B C Weigh Powder in Chemical Hood B->C D Dissolve in DMSO to Create Stock Solution C->D E Aliquot for Single Use D->E F Store Aliquots at -80°C E->F G Thaw One Aliquot H Dilute to Working Concentration in Media G->H I Add to Experiment (e.g., Cell Culture) H->I J Dispose of Tips/Plates as Trace Waste I->J K Dispose of Unused Working Solution as Bulk Waste I->K

Caption: General workflow for preparing and using this compound in a typical lab experiment.

Waste Disposal Decision Logic

Henatinib_Disposal start Start: Have This compound Waste? q1 Is it a sharp? (needle, syringe) start->q1 q2 Is the container empty? (e.g. vial, flask) OR is it lightly contaminated PPE? q1->q2 No q3 Does the sharp contain visible residual liquid? q1->q3 Yes trace_sharps Dispose in Yellow Trace Waste Sharps Container q2->trace_sharps Yes bulk_waste Dispose in Black Bulk Hazardous Chemical Waste Container q2->bulk_waste No (Contains pourable liquid, powder, or spill debris) q3->bulk_waste Yes red_sharps Dispose in Red Sharps Container (100% empty only) q3->red_sharps No

Caption: Decision guide for segregating this compound waste into appropriate disposal streams.

References

Validation & Comparative

Lenvatinib and Sorafenib in Hepatocellular Carcinoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed in-vitro comparison of two leading multi-kinase inhibitors in the context of hepatocellular carcinoma (HCC), providing researchers, scientists, and drug development professionals with a comprehensive guide to their mechanisms and efficacy.

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge, necessitating the development of effective systemic therapies. For years, Sorafenib has been the standard of care for advanced HCC. However, the approval of Lenvatinib has provided a new first-line treatment option. Both are multi-kinase inhibitors that target various signaling pathways involved in tumor growth and angiogenesis. This guide offers a comparative analysis of the in-vitro effects of Lenvatinib and Sorafenib on HCC cells, supported by experimental data and detailed protocols to aid in research and development.

Data Presentation

The following tables summarize the key quantitative data comparing the in-vitro efficacy of Lenvatinib and Sorafenib on various HCC cell lines.

Table 1: Comparative IC50 Values (µM) of Lenvatinib and Sorafenib in HCC Cell Lines

Cell LineLenvatinib (µM)Sorafenib (µM)Reference
Huh-79.91 ± 0.952.33 ± 0.22[1]
Hep-3B2.79 ± 0.192.75 ± 0.44[1]
Huh-7SR (Sorafenib-Resistant)10.56 ± 0.736.76 ± 0.48[1]
Hep-3BSR (Sorafenib-Resistant)27.49 ± 3.017.73 ± 0.27[1]

Table 2: Comparative Effects on Cell Cycle and Apoptosis

ParameterLenvatinibSorafenib
Cell Cycle Arrest Induces G0/G1 phase arrest in sensitive HCC cell lines.[2][3]Can induce S/G2/M phase arrest.
Apoptosis Induction Induces apoptosis in sorafenib-resistant cells.Induces apoptosis through the intrinsic pathway.

Mechanism of Action

Both Lenvatinib and Sorafenib are potent inhibitors of multiple tyrosine kinases involved in oncogenesis and angiogenesis. However, their target profiles exhibit some differences.

Sorafenib primarily targets the Raf/MEK/ERK signaling pathway, inhibiting cell proliferation. It also targets VEGFR and PDGFR, crucial for angiogenesis.[4]

Lenvatinib also inhibits VEGFR and PDGFR. In addition, it uniquely targets Fibroblast Growth Factor Receptors (FGFR1-4), which are also implicated in tumor growth and angiogenesis, potentially offering a broader mechanism of action.[5]

Signaling_Pathways cluster_sorafenib Sorafenib cluster_lenvatinib Lenvatinib Sorafenib Sorafenib Raf Raf Sorafenib->Raf VEGFR_S VEGFR Sorafenib->VEGFR_S PDGFR_S PDGFR Sorafenib->PDGFR_S MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_S Cell Proliferation ERK->Proliferation_S Angiogenesis_S Angiogenesis VEGFR_S->Angiogenesis_S PDGFR_S->Angiogenesis_S Lenvatinib Lenvatinib VEGFR_L VEGFR Lenvatinib->VEGFR_L PDGFR_L PDGFR Lenvatinib->PDGFR_L FGFR FGFR Lenvatinib->FGFR Angiogenesis_L Angiogenesis VEGFR_L->Angiogenesis_L PDGFR_L->Angiogenesis_L FGFR->Angiogenesis_L Proliferation_L Cell Proliferation FGFR->Proliferation_L Experimental_Workflow cluster_invitro In-Vitro Experiments cluster_analysis Data Analysis Cell_Culture HCC Cell Culture (e.g., Huh-7, Hep-3B) Drug_Treatment Treatment with Lenvatinib or Sorafenib Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (MTT) Drug_Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Drug_Treatment->Apoptosis Migration_Invasion Migration & Invasion Assays (Transwell) Drug_Treatment->Migration_Invasion IC50 IC50 Determination Cell_Viability->IC50 Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Apoptosis_Rate Apoptosis Rate Quantification Apoptosis->Apoptosis_Rate Migration_Rate Migration/Invasion Rate Migration_Invasion->Migration_Rate Logical_Comparison cluster_drugs Multi-kinase Inhibitors cluster_effects Effects on HCC Cells cluster_targets Key Molecular Targets Lenvatinib Lenvatinib Proliferation Inhibit Proliferation Lenvatinib->Proliferation Apoptosis Induce Apoptosis Lenvatinib->Apoptosis Cell_Cycle Induce Cell Cycle Arrest Lenvatinib->Cell_Cycle Migration Inhibit Migration/Invasion Lenvatinib->Migration Angiogenesis Inhibit Angiogenesis Lenvatinib->Angiogenesis VEGFR VEGFR Lenvatinib->VEGFR PDGFR PDGFR Lenvatinib->PDGFR FGFR FGFR Lenvatinib->FGFR Sorafenib Sorafenib Sorafenib->Proliferation Sorafenib->Apoptosis Sorafenib->Cell_Cycle Sorafenib->Migration Sorafenib->Angiogenesis Sorafenib->VEGFR Sorafenib->PDGFR Raf Raf/MEK/ERK Sorafenib->Raf

References

Head-to-Head Comparison: Henatinib vs. Axitinib in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two multi-targeted tyrosine kinase inhibitors, Henatinib and Axitinib. While both agents target key pathways in tumor angiogenesis and proliferation, the available data for each compound varies significantly in depth and clinical maturity. This document aims to present an objective side-by-side analysis based on publicly available preclinical and clinical findings to inform research and development decisions.

At a Glance: Key Differences

FeatureThis compoundAxitinib
Primary Targets VEGFR2, c-Kit, PDGFRVEGFR1, VEGFR2, VEGFR3
Development Stage Phase I (Terminated)Approved for clinical use
Data Availability Limited preclinical and early clinical dataExtensive preclinical and clinical data
Primary Indication Investigated in advanced solid tumorsApproved for advanced renal cell carcinoma

Mechanism of Action and Signaling Pathways

Both this compound and Axitinib function by inhibiting receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis and growth. Their primary mechanisms revolve around the vascular endothelial growth factor receptor (VEGFR) signaling cascade, a critical pathway for the formation of new blood vessels that supply tumors with essential nutrients.

This compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Preclinical studies have shown that it potently inhibits VEGFR2, the primary mediator of VEGF-driven angiogenesis. It also demonstrates inhibitory activity against mast/stem cell growth factor receptor (c-Kit) and platelet-derived growth factor receptor (PDGFR) alpha and beta.[1][2] The inhibition of these pathways is expected to result in a reduction of tumor angiogenesis and proliferation.[1]

Axitinib is a potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[3][4] By binding to the ATP-binding site of these receptors, Axitinib blocks downstream signaling pathways, thereby inhibiting endothelial cell proliferation, migration, and survival, which are all critical steps in angiogenesis.[5] Its high affinity and selectivity for VEGFRs make it a potent anti-angiogenic agent.[5]

G cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling & Cellular Effects VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR PDGF PDGF PDGFR PDGFRα/β PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit PLC PLCγ VEGFR->PLC PI3K PI3K/Akt VEGFR->PI3K RAS Ras/Raf/MEK/ERK VEGFR->RAS PDGFR->PI3K cKit->PI3K Axitinib Axitinib Axitinib->VEGFR This compound This compound This compound->VEGFR This compound->PDGFR This compound->cKit Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLC->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis

Fig. 1: Simplified Signaling Pathways Targeted by this compound and Axitinib.

Preclinical Performance: A Comparative Analysis

Direct head-to-head preclinical studies are not publicly available. The following tables summarize the individual preclinical data for this compound and Axitinib, allowing for an indirect comparison of their in vitro potency and in vivo efficacy.

In Vitro Kinase Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Target KinaseThis compound IC50 (nM)Axitinib IC50 (nM)
VEGFR1 Not Reported0.1
VEGFR2 0.60.2
VEGFR3 Not Reported0.1 - 0.3
c-Kit 3.31.7
PDGFRα 41.5Not Reported
PDGFRβ 41.51.6

Data for this compound sourced from a preclinical study abstract. Data for Axitinib compiled from various preclinical evaluations.

In Vivo Antitumor Activity

In vivo studies in xenograft models provide crucial data on a drug's efficacy in a living organism.

This compound: In vivo studies have demonstrated that this compound exhibits broad and potent anti-tumor activity, leading to regression or growth arrest of various established xenografts derived from human tumor cell lines. However, specific quantitative data on tumor growth inhibition from these studies are not detailed in the available literature.

Axitinib: Axitinib has shown significant dose-dependent tumor growth inhibition in a wide range of preclinical xenograft models, including those for breast, colon, lung, melanoma, and neuroblastoma.[6] For instance, in a preclinical model of epithelial ovarian cancer, Axitinib significantly decreased tumor weight in xenograft models of drug-sensitive and clear cell carcinoma cells.[2] In glioblastoma xenograft models, Axitinib treatment was associated with decreased tumor-associated vascularity and significantly extended survival of the tumor-bearing mice.[6]

Clinical Trial Data and Safety Profile

The clinical development pathways for this compound and Axitinib have been markedly different. Axitinib has undergone extensive clinical evaluation and is an approved therapeutic, while the clinical development of this compound was halted at an early stage.

This compound Clinical Development

A Phase I clinical trial (NCT01416623) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid malignancies.[7] This study was terminated, and the results have not been publicly disclosed.[8] Consequently, there is a lack of clinical data to support the efficacy and safety of this compound in humans.

Axitinib Clinical Efficacy and Safety

Axitinib has been extensively studied in numerous clinical trials, leading to its approval for the treatment of advanced renal cell carcinoma (RCC).

Efficacy in Advanced Renal Cell Carcinoma (Second-Line Therapy): The pivotal Phase III AXIS trial compared Axitinib with Sorafenib in patients with metastatic RCC who had failed prior systemic therapy.

EndpointAxitinibSorafenibHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 6.7 months4.7 months0.665 (0.544, 0.812)<0.0001
Objective Response Rate (ORR) 19%9%-0.0001

Data from the AXIS trial.[9]

Safety Profile of Axitinib: Axitinib is generally well-tolerated, with a manageable side-effect profile. The most common adverse events observed in clinical trials include:[9][10]

  • Very Common (≥20%): Diarrhea, hypertension, fatigue, decreased appetite, nausea, dysphonia, hand-foot syndrome, weight decreased, vomiting, asthenia, and constipation.

  • Common Grade 3/4 Adverse Events: Hypertension, diarrhea, and fatigue.[9]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of research findings. Below are summaries of standard protocols for key assays used in the preclinical evaluation of tyrosine kinase inhibitors like this compound and Axitinib.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

General Protocol:

  • Reagents: Recombinant kinase, substrate (e.g., a peptide or protein), ATP, and the test inhibitor (this compound or Axitinib) at various concentrations.

  • Procedure: The kinase, substrate, and inhibitor are incubated together in a suitable buffer. The reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions incubate Incubate Kinase, Substrate, and Inhibitor reagents->incubate add_atp Initiate Reaction with ATP incubate->add_atp incubate_reaction Incubate for a Defined Time add_atp->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction quantify Quantify Phosphorylation (e.g., ELISA, Fluorescence) stop_reaction->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze

Fig. 2: Workflow for an In Vitro Kinase Inhibition Assay.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound (this compound or Axitinib) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active metabolism to convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value for cell growth inhibition is calculated.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

General Protocol:

  • Matrix Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify.

  • Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the matrix in the presence of various concentrations of the test inhibitor.

  • Incubation: The plate is incubated for several hours to allow for tube formation.

  • Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living animal.

General Protocol:

  • Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomized into control and treatment groups. The treatment group receives the test compound (this compound or Axitinib) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group. The excised tumors can be weighed and further analyzed for biomarkers.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis implant Implant Human Tumor Cells into Mice tumor_growth Allow Tumors to Establish and Grow implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize administer Administer Drug or Vehicle According to Schedule randomize->administer measure Measure Tumor Volume and Body Weight Regularly administer->measure endpoint Endpoint Reached (Tumor Size / Time) measure->endpoint analyze Calculate Tumor Growth Inhibition and Analyze Tumors endpoint->analyze

Fig. 3: General Workflow for an In Vivo Tumor Xenograft Study.

Conclusion

This comparative guide highlights the current understanding of this compound and Axitinib. Axitinib is a well-characterized, clinically validated, and potent inhibitor of VEGFRs with proven efficacy in advanced renal cell carcinoma. Its extensive dataset from preclinical and clinical studies provides a solid foundation for its use and further investigation.

For researchers and drug development professionals, Axitinib serves as a benchmark for a successful VEGFR-targeted therapy. The available data on this compound, though limited, may still offer insights into the structure-activity relationships of multi-targeted kinase inhibitors. Future disclosures of the preclinical and clinical data for this compound would be necessary for a more complete and direct comparison with established agents like Axitinib.

References

Henatinib's Inhibitory Effect on PDGFR: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the inhibitory effects of Henatinib on the Platelet-Derived Growth Factor Receptor (PDGFR) family of receptor tyrosine kinases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against other established PDGFR inhibitors.

Introduction to this compound and PDGFR

This compound is an orally active, small-molecule multi-kinase inhibitor. While it demonstrates potent inhibition across a range of kinases, this guide focuses on its activity against PDGFR. The Platelet-Derived Growth Factor (PDGF) signaling pathway is a critical regulator of cell proliferation, migration, and survival. Dysregulation of this pathway is implicated in various pathological conditions, including cancer and fibrosis, making PDGFR a key target for therapeutic intervention.

Comparative Inhibitory Activity

The inhibitory potential of this compound against PDGFR has been quantified and compared with other well-characterized multi-kinase inhibitors known to target the PDGFR family. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the activity of the enzyme by half, are summarized in the table below. Lower IC50 values indicate greater potency.

InhibitorTargetIC50 (nM)
This compound PDGFR 41.5
SunitinibPDGFRβ2[1][2]
AxitinibPDGFRβ1.6[3][4]
SorafenibPDGFRβ57[3]
PazopanibPDGFRα71[5]
PDGFRβ84[5][6]
ImatinibPDGFR100[3][7]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to validate the inhibitory effect of compounds like this compound on PDGFR.

In Vitro PDGFR Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PDGFR.

  • Reagents and Materials: Recombinant human PDGFRα or PDGFRβ, ATP, kinase assay buffer, a suitable substrate (e.g., a synthetic peptide), and the test inhibitor (this compound).

  • Procedure:

    • The PDGFR enzyme is incubated with varying concentrations of the inhibitor in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays measuring the incorporation of radioactive phosphate ([γ-³²P]ATP) or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based PDGFR Phosphorylation Assay

This assay assesses the inhibitor's ability to block PDGFR autophosphorylation within a cellular context.

  • Cell Culture: A cell line that expresses PDGFR (e.g., NIH3T3 cells) is cultured to a suitable confluency.

  • Procedure:

    • Cells are serum-starved to reduce basal receptor activation.

    • The cells are then pre-incubated with various concentrations of the inhibitor.

    • PDGFR signaling is stimulated by adding its ligand, PDGF-BB.

    • After a short incubation period, the cells are lysed to extract cellular proteins.

  • Detection: The level of phosphorylated PDGFR is measured using methods such as ELISA or Western blotting with an antibody specific for the phosphorylated form of the receptor.[8][9][10]

  • Data Analysis: The inhibition of PDGFR phosphorylation is quantified relative to untreated, stimulated cells, and the IC50 value is calculated.

Western Blotting for Phosphorylated PDGFR

This technique is used to visualize and quantify the levels of phosphorylated PDGFR in cell lysates.[11]

  • Sample Preparation: Cell lysates from the cell-based phosphorylation assay are prepared in a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]

  • SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[13]

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody that specifically recognizes phosphorylated PDGFR.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to phosphorylated PDGFR is quantified and normalized to a loading control (e.g., total PDGFR or a housekeeping protein like GAPDH) to determine the relative level of inhibition.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action and the experimental procedures, the following diagrams are provided.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF (Ligand) PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS STAT STAT PDGFR->STAT AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation This compound This compound This compound->PDGFR

Caption: PDGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay cluster_detection Detection Methods A1 Recombinant PDGFR + this compound A2 Add ATP + Substrate A1->A2 A3 Measure Phosphorylation A2->A3 A4 Calculate IC50 A3->A4 B1 Culture PDGFR-expressing cells B2 Serum Starve B1->B2 B3 Treat with this compound B2->B3 B4 Stimulate with PDGF B3->B4 B5 Cell Lysis B4->B5 C1 ELISA B5->C1 C2 Western Blot B5->C2 C1->A4 C2->A4

Caption: Workflow for validating PDGFR inhibition by this compound.

References

Henatinib Performance Analysis Against Standard-of-Care Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Henatinib, a novel multi-kinase inhibitor, against current standard-of-care treatments for relevant cancer types. The objective is to furnish researchers and drug development professionals with a detailed analysis of this compound's performance, supported by available preclinical data and detailed experimental methodologies.

Introduction to this compound

This compound is an orally active small-molecule inhibitor that targets multiple receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1] By inhibiting these pathways, this compound disrupts key processes in tumor development, including angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and direct tumor cell proliferation. Preclinical studies have demonstrated that this compound exhibits broad and potent anti-tumor activity, leading to tumor regression or growth arrest in various human tumor xenograft models.[1]

Benchmarking Against Standard-of-Care

Direct head-to-head clinical trial data comparing this compound with current standard-of-care therapies is not yet publicly available. A Phase I clinical trial (NCT01416623) was initiated to evaluate the safety, tolerability, and preliminary anti-tumor activity of this compound in patients with advanced solid malignancies, but the results have not been published.[2]

To provide a comparative perspective, this guide presents available preclinical data for this compound alongside data from preclinical studies of two key standard-of-care drugs: Trastuzumab for HER2-positive breast cancer and Osimertinib for EGFR-mutated non-small cell lung cancer (NSCLC). The data presented is for indirect comparison, as the studies were not conducted head-to-head.

Performance in Preclinical Models

Note: The following tables are constructed based on available data from separate preclinical studies. Direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Indirect Comparison of Anti-Tumor Activity in HER2-Positive Breast Cancer Xenograft Models (BT-474 Cell Line)

TreatmentDosage and AdministrationTumor Growth Inhibition (TGI)Study Details
This compound Data not publicly available in BT-474 modelData not publicly available in BT-474 modelGeneral anti-tumor activity has been reported in various xenografts.[1]
Trastuzumab 10 mg/kg, i.p., twice weekly~50-70%Established BT-474 xenografts in estrogen-supplemented mice.[1]

Table 2: Indirect Comparison of Anti-Tumor Activity in EGFR-Mutated NSCLC Xenograft Models (PC-9 Cell Line)

TreatmentDosage and AdministrationTumor Growth Inhibition (TGI)Study Details
This compound Data not publicly available in PC-9 modelData not publicly available in PC-9 modelGeneral anti-tumor activity has been reported in various xenografts.[1]
Osimertinib 1 mg/kg to 15 mg/kg, i.p., 5 days/weekSignificant tumor regressionOrthotopic PC-9 xenograft model in NSG mice.[3]

Mechanism of Action and Signaling Pathways

This compound's therapeutic potential stems from its ability to simultaneously block multiple signaling pathways crucial for tumor growth and survival.

This compound's Multi-Targeted Inhibition

This compound inhibits the kinase activity of VEGFR-2, c-kit, and PDGFR. This blockade prevents the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Henatinib_Mechanism_of_Action cluster_ligands Ligands cluster_receptors Receptors cluster_this compound cluster_pathways Downstream Signaling Pathways VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 SCF SCF cKit c-kit SCF->cKit PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation cKit->Proliferation Survival Cell Survival cKit->Survival PDGFR->Proliferation PDGFR->Survival This compound This compound This compound->VEGFR2 This compound->cKit This compound->PDGFR

This compound's multi-targeted inhibition of key signaling pathways.
Detailed Signaling Cascades

The inhibition of VEGFR-2, c-kit, and PDGFR by this compound disrupts a complex network of intracellular signaling. The following diagram illustrates the major downstream effector pathways affected.

Detailed_Signaling_Pathways cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Effectors cluster_kinases Kinase Cascades cluster_cellular_response Cellular Responses VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis cKit c-kit cKit->PI3K RAS RAS cKit->RAS STAT STAT cKit->STAT SRC SRC cKit->SRC PDGFR PDGFR PDGFR->PLCg PDGFR->PI3K PDGFR->RAS This compound This compound This compound->VEGFR2 This compound->cKit This compound->PDGFR Migration Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF JAK JAK STAT->JAK SRC->Migration Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation JAK->Proliferation

Downstream signaling pathways inhibited by this compound.

Experimental Protocols

The following are generalized protocols for key experiments typically used to evaluate the anti-tumor efficacy of novel compounds like this compound.

In Vitro Cell Viability Assay (MTT Assay)

This assay is used to measure the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., BT-474 for breast cancer, PC-9 for NSCLC) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a standard-of-care drug (e.g., trastuzumab, osimertinib) for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor activity of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., BT-474 or PC-9) are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and administered this compound, a standard-of-care drug, or a vehicle control. Dosing can be oral (gavage) or through injection (intraperitoneal or intravenous) on a predetermined schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include tumor regression and overall survival.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Start implant Implant Human Tumor Cells into Mice start->implant growth Allow Tumors to Establish (100-200 mm³) implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer this compound, Standard-of-Care, or Vehicle randomize->treat measure Measure Tumor Volume (e.g., 2x/week) treat->measure measure->treat Repeat Treatment Cycle analyze Calculate Tumor Growth Inhibition (TGI) measure->analyze At Study Endpoint end End of Study analyze->end

References

Independent Verification of Henatinib's Binding Affinity to VEGFR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Henatinib's activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with other known inhibitors. Due to the limited availability of directly measured binding affinity data (Kd) for this compound in publicly accessible literature, this guide primarily presents its half-maximal inhibitory concentration (IC50), a widely used metric for inhibitor potency. For a comprehensive comparison, both IC50 and Kd values for other prominent VEGFR2 inhibitors are included, along with a detailed explanation of these metrics. This guide also furnishes detailed experimental protocols for key binding affinity assays and visual diagrams to elucidate relevant pathways and workflows.

Understanding the Metrics: IC50 vs. Kd

It is crucial to distinguish between the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) when evaluating inhibitor performance.

  • IC50 (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of a target (e.g., an enzyme like VEGFR2) by 50% under specific experimental conditions. It is a measure of the functional strength of the inhibitor in a given assay but can be influenced by factors such as the concentrations of the enzyme and its substrate (like ATP for kinases).

  • Kd (Dissociation Constant): This is a direct measure of the binding affinity between an inhibitor and its target. It is an intrinsic property of the inhibitor-target complex and represents the concentration of inhibitor at which 50% of the target molecules are bound at equilibrium. A lower Kd value signifies a higher binding affinity.

While both metrics are valuable, the Kd is a more direct and fundamental measure of the physical interaction between an inhibitor and its target, independent of assay conditions.

Comparative Analysis of VEGFR2 Inhibitors

The following table summarizes the available inhibitory activity and binding affinity data for this compound and a selection of other well-characterized VEGFR2 inhibitors. It is important to note that direct comparisons between IC50 and Kd values should be made with caution due to the inherent differences in what these metrics represent.

InhibitorIC50 (nM) for VEGFR2Kd (nM) for VEGFR2
This compound 0.6 [1]Not Publicly Available
Lenvatinib4[2]2.1[2]
Sorafenib90[3]33[2]
Sunitinib80[4]30[2]
Apatinib1[4]Not Publicly Available
Axitinib0.2Not Publicly Available
Cabozantinib0.035[4]Not Publicly Available
Pazopanib30[4]Not Publicly Available
Regorafenib4.2Not Publicly Available

Experimental Protocols

Detailed methodologies for two common techniques used to determine the binding affinity of small molecule inhibitors to protein kinases are provided below. These protocols are generalized and may require optimization for specific inhibitor-kinase pairs.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique used to measure the real-time binding kinetics and affinity between a ligand (e.g., VEGFR2) and an analyte (e.g., this compound).

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of an inhibitor for VEGFR2.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl)

  • Recombinant human VEGFR2 kinase domain

  • Test inhibitor (e.g., this compound)

  • Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., low pH glycine or high salt solution)

Procedure:

  • Sensor Chip Preparation: Activate the sensor chip surface using a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Inject the recombinant VEGFR2 protein (typically at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

  • Deactivation: Inject 1 M ethanolamine-HCl to block any remaining active esters on the surface.

  • Analyte Injection: Prepare a series of dilutions of the test inhibitor in running buffer. Inject the different concentrations of the inhibitor over the immobilized VEGFR2 surface, typically starting with the lowest concentration. A buffer-only injection is used as a reference.

  • Association and Dissociation: Monitor the binding response (in Resonance Units, RU) in real-time. The association phase occurs during the injection of the inhibitor, and the dissociation phase begins when the injection is switched back to running buffer.

  • Regeneration: After each binding cycle, inject the regeneration solution to remove the bound inhibitor and prepare the surface for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To determine the thermodynamic parameters of the interaction between an inhibitor and VEGFR2.

Materials:

  • Isothermal Titration Calorimeter

  • Recombinant human VEGFR2 kinase domain

  • Test inhibitor (e.g., this compound)

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

Procedure:

  • Sample Preparation: Dialyze the VEGFR2 protein extensively against the chosen experimental buffer. Dissolve the test inhibitor in the final dialysis buffer to ensure a perfect buffer match. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.

  • Concentration Determination: Accurately determine the concentrations of the protein and the inhibitor.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the VEGFR2 solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the inhibitor solution into the protein solution in the sample cell. The heat change associated with each injection is measured.

  • Control Experiment: To account for the heat of dilution, perform a control experiment by injecting the inhibitor solution into the buffer alone.

  • Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of the inhibitor to the protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental process for its evaluation, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_mono VEGFR2 (Monomer) VEGF->VEGFR2_mono 1. Ligand Binding VEGFR2_dimer VEGFR2 (Dimer) VEGFR2_mono->VEGFR2_dimer 2. Dimerization P1 Autophosphorylation VEGFR2_dimer->P1 3. Activation P2 Downstream Signaling (PI3K/Akt, MAPK) P1->P2 4. Signal Transduction P3 Angiogenesis Proliferation Survival P2->P3 This compound This compound This compound->P1 Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Binding Affinity Assay cluster_analysis Data Analysis Protein_Prep Recombinant VEGFR2 Purification & Dialysis SPR Surface Plasmon Resonance (SPR) Protein_Prep->SPR ITC Isothermal Titration Calorimetry (ITC) Protein_Prep->ITC Inhibitor_Prep Inhibitor Stock Preparation & Dilution Inhibitor_Prep->SPR Inhibitor_Prep->ITC Data_Fit Fit Data to Binding Model SPR->Data_Fit ITC->Data_Fit Params Determine Kd, ka, kd (SPR) or Kd, n, ΔH (ITC) Data_Fit->Params

References

Safety Operating Guide

Personal protective equipment for handling Henatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for Henatinib, a multi-targeted tyrosine kinase inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Immediate Safety and Handling Precautions

This compound is a potent compound that requires careful handling to minimize exposure risk. The following table summarizes the immediate personal protective equipment (PPE) and handling procedures required when working with this compound in a laboratory setting.

Category Requirement Rationale
Personal Protective Equipment (PPE)
Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves. The outer glove should be worn over the gown cuff.Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or spill.
Gown: Disposable, polyethylene-coated polypropylene gown or other laminate material resistant to hazardous drugs.Protects skin and personal clothing from contamination.
Eye Protection: Safety goggles with side shields or a full-face shield.Protects eyes from splashes or aerosols.
Respiratory Protection: A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder form or when there is a risk of aerosolization.Prevents inhalation of the compound.
Engineering Controls
Ventilation: All handling of this compound powder and stock solutions should be performed in a certified chemical fume hood or a Class II biological safety cabinet (BSC).Minimizes inhalation exposure by containing aerosols and powders.
General Handling
Weighing: Weighing of this compound powder should be done in a fume hood on a dedicated and calibrated balance.Prevents dispersal of the powder into the laboratory environment.
Solution Preparation: Prepare solutions in the fume hood. Avoid creating aerosols.Minimizes the risk of inhalation and contamination of work surfaces.
Personal Hygiene: Wash hands thoroughly with soap and water before and after handling this compound, and before leaving the laboratory.Prevents accidental ingestion and contamination of other surfaces.
No Food or Drink: Do not eat, drink, or apply cosmetics in areas where this compound is handled or stored.Prevents ingestion of the compound.

This compound Hazard Information

The following table summarizes the known hazards associated with this compound based on available safety data sheets.[1]

Hazard Type GHS Classification Hazard Statement
Acute Toxicity Oral (Category 4)H302: Harmful if swallowed.
Aquatic Hazard Acute (Category 1)H400: Very toxic to aquatic life.
Chronic (Category 1)H410: Very toxic to aquatic life with long lasting effects.

Spill and Disposal Plan

Immediate and appropriate response to spills is crucial to prevent exposure and environmental contamination. All waste must be treated as hazardous.

Spill Management
  • Evacuate: Clear the immediate area of all personnel.

  • Isolate: Cordon off the spill area to prevent entry.

  • Protect: Don the appropriate PPE as outlined in the table above. For large spills, respiratory protection is mandatory.[2]

  • Contain:

    • Powder: Gently cover the spill with absorbent pads or granules from a chemical spill kit. Avoid raising dust.

    • Liquid: Absorb the spill with inert, absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Clean:

    • Carefully collect all contaminated materials into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough wash with soap and water.

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.

Waste Disposal

All materials that have come into contact with this compound, including unused compound, empty vials, contaminated labware, and PPE, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste: Collect in a designated, sealed, and leak-proof hazardous waste container.

  • Sharps: Dispose of in a designated sharps container for hazardous materials.

Do not dispose of this compound or its waste down the drain or in regular trash.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Protocols

The following sections provide a general workflow and representative protocols for common in-vitro experiments involving this compound. These are intended as a guide and should be adapted to specific experimental needs.

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution treat_cells Treat Cells with this compound prep_stock->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells prolif_assay Cell Proliferation Assay treat_cells->prolif_assay wb_assay Western Blot Analysis treat_cells->wb_assay kinase_assay Kinase Activity Assay treat_cells->kinase_assay analyze_data Analyze and Interpret Results prolif_assay->analyze_data wb_assay->analyze_data kinase_assay->analyze_data

Caption: General experimental workflow for in-vitro studies with this compound.

Preparation of this compound Stock Solution
  • Calculate: Determine the required amount of this compound powder to achieve the desired stock solution concentration (e.g., 10 mM).

  • Weigh: In a chemical fume hood, carefully weigh the this compound powder using a calibrated analytical balance.

  • Dissolve: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the this compound powder. Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C as recommended.[1] Avoid repeated freeze-thaw cycles.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a general procedure to assess the effect of this compound on cancer cell proliferation.

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well).

    • Incubate the plate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound from the stock solution in the appropriate cell culture medium.

    • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired time period (e.g., 72 hours).[3]

  • Assay Procedure:

    • Follow the manufacturer's protocol for the chosen proliferation assay (e.g., add MTT reagent and incubate, then add solubilizing agent and read absorbance; or add CellTiter-Glo® reagent and read luminescence).

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).

Western Blot Analysis

This protocol is for analyzing the effect of this compound on the phosphorylation of its target proteins.

  • Cell Lysis:

    • After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.

    • Add lysis buffer containing protease and phosphatase inhibitors to the cells.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and loading buffer.

    • Denature the samples by heating.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-VEGFR2, total VEGFR2, phospho-c-Kit, etc.) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

This compound Signaling Pathways

This compound is a multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR-2, c-Kit, and PDGFR. The diagrams below illustrate the general signaling pathways inhibited by this compound.

G cluster_receptor Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGFR2 VEGFR-2 PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK PLCg PLCγ Pathway VEGFR2->PLCg Angiogenesis Angiogenesis VEGFR2->Angiogenesis cKit c-Kit cKit->PI3K_AKT cKit->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK PDGFR->PLCg This compound This compound This compound->VEGFR2 This compound->cKit This compound->PDGFR Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration PLCg->Migration G cluster_ligand Ligand cluster_receptor Receptor cluster_inhibitor Inhibitor cluster_downstream Downstream Effectors cluster_pathways Signaling Cascades cluster_outcomes Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis This compound This compound This compound->VEGFR2 PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Migration Migration PKC->Migration Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Henatinib
Reactant of Route 2
Reactant of Route 2
Henatinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.